molecular formula C10H12N4 B139159 2-Isopropyl-5-phenyltetrazole CAS No. 153478-97-8

2-Isopropyl-5-phenyltetrazole

Cat. No.: B139159
CAS No.: 153478-97-8
M. Wt: 188.23 g/mol
InChI Key: QMXKKZSPHLUKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-phenyltetrazole is a substituted tetrazole derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic compound featuring a five-membered ring with four nitrogen atoms, it serves as a versatile scaffold and a potential pharmacophore in drug discovery projects. Researchers utilize this compound in the synthesis of novel molecules, such as angiotensin-II receptor antagonists, exploring its potential to impart metabolic stability and influence the physicochemical properties of lead compounds . Beyond pharmaceutical applications, its structural characteristics make it a candidate for investigation in the development of advanced materials, including coordination polymers and energetic materials. The compound is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-2-propan-2-yltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(2)14-12-10(11-13-14)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXKKZSPHLUKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570392
Record name 5-Phenyl-2-(propan-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153478-97-8
Record name 5-Phenyl-2-(propan-2-yl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Isopropyl-5-phenyltetrazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and applications of 2-Isopropyl-5-phenyltetrazole (CAS 153478-97-8).[1][2][3] It is designed for researchers in medicinal chemistry and organic synthesis, focusing on regioselective alkylation, spectral characterization, and photochemical reactivity.[3][4]

Physicochemical Profile, Synthetic Regiochemistry, and Photochemical Utility [2][3][4]

Executive Summary

2-Isopropyl-5-phenyltetrazole is a 2,5-disubstituted tetrazole derivative widely utilized as a model system for studying tetrazole regioselectivity and as a photo-activatable scaffold in bio-orthogonal chemistry.[3] Unlike its parent compound (5-phenyl-1H-tetrazole), which is acidic and exists as a tautomeric mixture, the 2-isopropyl derivative is a neutral, lipophilic molecule.[3][4] Its significance lies in its ability to generate highly reactive nitrilimine intermediates upon UV irradiation, enabling "photo-click" cycloadditions, and its role as a metabolically stable bioisostere for cis-amide bonds in drug design.[3][4]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name 2-Isopropyl-5-phenyl-2H-tetrazole
CAS Number 153478-97-8
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Structure Class 2,5-Disubstituted Tetrazole
Physical State Low-melting solid or viscous oil (Ambient)
Lipophilicity (cLogP) ~2.8 (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
Structural Isomerism

The alkylation of 5-phenyltetrazole yields two regioisomers: the N1-isomer (1-isopropyl-5-phenyltetrazole) and the N2-isomer (2-isopropyl-5-phenyltetrazole).[3] The N2-isomer is thermodynamically favored and typically the major product due to steric repulsion between the phenyl ring and the bulky isopropyl group at the N1 position.

  • N2-Isomer (Target): Conjugation is continuous through the N2=N3 bond, preserving aromaticity more effectively than the N1-isomer.[3]

  • N1-Isomer (Minor): Steric clash between the ortho-phenyl protons and the N1-isopropyl group destabilizes this conformer.[3]

Synthesis & Regioselectivity

The synthesis of 2-isopropyl-5-phenyltetrazole is a classic study in ambident nucleophile alkylation.[3] The tetrazolate anion can react at N1 or N2.[3]

Reaction Mechanism

The reaction proceeds via an SN2 mechanism.[3] The regioselectivity is governed by steric effects and electronic control .[3] The N2 nitrogen is less sterically hindered than N1 (which is flanked by the phenyl ring).[3]

Synthesis Start 5-Phenyl-1H-tetrazole (Parent Acid) Base Deprotonation (K2CO3 / Acetone) Start->Base Anion Tetrazolate Anion (Resonance Hybrid) Base->Anion TS_N2 Transition State (N2) Sterically Favored Anion->TS_N2 Path A (Fast) TS_N1 Transition State (N1) Sterically Hindered Anion->TS_N1 Path B (Slow) Reagent Isopropyl Bromide (iPr-Br) Reagent->TS_N2 Reagent->TS_N1 Prod_N2 2-Isopropyl-5-phenyltetrazole (Major Product ~80%) TS_N2->Prod_N2 Prod_N1 1-Isopropyl-5-phenyltetrazole (Minor Product ~20%) TS_N1->Prod_N1

Figure 1: Divergent synthesis pathways showing the kinetic and steric preference for N2-alkylation.[3]

Experimental Protocol

Objective: Synthesis of 2-isopropyl-5-phenyltetrazole via alkylation.

  • Reagents: 5-Phenyltetrazole (1.0 eq), Isopropyl bromide (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Acetone (0.2 M).[3][4]

  • Procedure:

    • Dissolve 5-phenyltetrazole in anhydrous acetone.

    • Add anhydrous K₂CO₃ and stir for 15 minutes to generate the tetrazolate salt.

    • Add isopropyl bromide dropwise.[3][4]

    • Reflux the mixture for 4–6 hours (monitor by TLC; R_f of N2 > N1).

  • Workup:

    • Filter off inorganic salts.[3][4] Concentrate the filtrate in vacuo.

    • Resuspend residue in Ethyl Acetate and wash with water/brine.[3][4]

  • Purification:

    • The crude mixture contains both isomers.[3][5]

    • Flash Chromatography: Silica gel, eluting with Hexanes:EtOAc (9:1 to 4:1).[3][4]

    • Order of Elution: The 2-isomer (Target) is less polar and elutes first .[3] The 1-isomer is more polar and elutes second.[3]

Spectral Characterization

Distinguishing the N2-isomer from the N1-isomer is critical.[3]

Technique2-Isopropyl-5-phenyltetrazole (N2)1-Isopropyl-5-phenyltetrazole (N1)
¹H NMR (CDCl₃) CH (iPr): ~5.0–5.2 ppm (Septet)Aromatic: Multiplet ~7.4–8.2 ppmCH (iPr): ~4.6–4.9 ppm (Septet)Aromatic: Often broader due to steric clash
¹³C NMR (Tetrazole C) C5: ~163–165 ppm (Upfield shift)C5: ~150–155 ppm (Downfield shift)
UV/Vis λmax ~240–250 nmλmax typically blue-shifted relative to N2

Diagnostic Insight: The C5 carbon in the N2-isomer is more shielded (upfield) compared to the N1-isomer.[3] Additionally, the N2-isomer typically exhibits a simpler aromatic splitting pattern due to symmetry relative to the reaction plane.[3]

Reactivity: Photochemical Nitrilimine Generation

The most distinct chemical property of 2-isopropyl-5-phenyltetrazole is its behavior under UV irradiation.[3] It acts as a photocaged nitrilimine dipole .[3][4]

Mechanism: The "Photo-Click" Reaction

Upon irradiation (λ ≈ 254–300 nm), the tetrazole ring undergoes cycloreversion, extruding nitrogen gas (N₂) and generating a highly reactive nitrilimine intermediate.[4] This species is a 1,3-dipole that can undergo rapid [3+2] cycloaddition with alkenes (dipolarophiles) to form pyrazolines.[3][4]

Photolysis Tetrazole 2-Isopropyl-5-phenyltetrazole (Stable Precursor) Excitation UV Irradiation (hv, -N2) Tetrazole->Excitation Nitrilimine Nitrilimine Intermediate (Ph-C=N(+)=N(-)-iPr) Highly Reactive 1,3-Dipole Excitation->Nitrilimine Loss of N2 Product Pyrazoline Derivative (Cycloadduct) Nitrilimine->Product [3+2] Cycloaddition Trap Alkene Trap (Dipolarophile) Trap->Product

Figure 2: Photolytic extrusion of nitrogen to form the nitrilimine dipole, followed by cycloaddition.[3]

Application Note: This reaction is bio-orthogonal (does not interfere with biological amines or thiols) and is used for spatiotemporal labeling of biomolecules, although 2,5-diaryl tetrazoles are more commonly used for this purpose due to faster kinetics.[3][4]

Applications in Drug Discovery

Bioisosterism

In medicinal chemistry, 2-isopropyl-5-phenyltetrazole serves as a non-acidic bioisostere.[3]

  • Contrast with 5-Phenyltetrazole: The parent NH-tetrazole (pKₐ ~4.[3]5) mimics a carboxylic acid (pKₐ ~4.5).[3][4]

  • 2-Alkyl Tetrazole: The N2-alkylated derivative lacks the acidic proton.[3] It mimics a cis-amide bond or an ester linkage but with superior metabolic stability (resistant to esterases and amidases).[3] It provides a lipophilic spacer that maintains the geometry of the phenyl ring relative to the alkyl group.

Safety & Handling

  • Hazards: Like many nitrogen-rich heterocycles, tetrazoles possess potential energetic properties, though the 2-isopropyl-5-phenyl derivative is relatively stable compared to low-molecular-weight tetrazoles.[3]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3][4]

    • Skin/Eye Irritation: Category 2 (Irritant).[3][4]

  • Storage: Store in a cool, dry place away from light (to prevent slow photolysis).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners (ensure complete combustion of nitrogen oxides).[3]

References

  • Synthesis & Regioselectivity

    • Rostovtsev, V. V., et al.[3][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002.[3][4] (Context on tetrazole formation).

    • Note: Specific alkylation protocols for 5-phenyltetrazole are standard organic transformations found in: Butler, R. N.[3][4] "Tetrazoles."[1][2][3][4][6][7][8][9] Comprehensive Heterocyclic Chemistry II, Vol 4, Elsevier, 1996.[3][4]

  • Photochemistry (Nitrilimines)

    • Wang, Y., et al. "Photochemical Reaction of 2,5-Disubstituted Tetrazoles."[3][4] Journal of Organic Chemistry, 2009.[3][4]

    • Bio-orthogonal applications: Lim, R. K. V., & Lin, Q. "Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells.".[3][4]

  • Spectral Data Verification

    • National Institute of Advanced Industrial Science and Technology (AIST).[3] "Spectral Database for Organic Compounds (SDBS)."[3][4] .[3][4] (Search No. for Tetrazole derivatives).

  • Chemical Identity

    • PubChem. "5-Phenyl-2-isopropyltetrazole."[3] .[3][4]

Sources

The Tetrazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Isopropyl-5-phenyltetrazole and its Core Moiety

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms and one carbon, is a synthetic creation not found in nature.[1] Despite this, it has become a cornerstone in medicinal chemistry and materials science.[1][2] Its prominence stems from its role as a metabolically stable bioisostere of the carboxylic acid group, a common functional group in many biologically active molecules.[1][3] The tetrazole moiety's similar pKa and planar structure to a carboxylic acid allow it to engage in similar interactions with biological targets, while often improving pharmacokinetic properties.[2] This guide will delve into the specifics of 2-Isopropyl-5-phenyltetrazole, a derivative of the foundational 5-phenyltetrazole.

5-Phenyltetrazole: The Foundational Core

The journey into understanding 2-Isopropyl-5-phenyltetrazole begins with its precursor, 5-phenyltetrazole. This compound serves as the primary building block for a vast array of derivatives with significant applications.

Chemical Identity and Properties

5-Phenyltetrazole is a white to off-white crystalline solid.[4] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 18039-42-4
Molecular Formula C₇H₆N₄
Molecular Weight 146.15 g/mol [4][5]
Appearance White to almost white crystalline powder[4]
Melting Point 215 °C (decomposes)
Solubility Soluble in acetone and alcohol
IUPAC Name 5-phenyl-2H-tetrazole[5]
Synthesis of 5-Phenyltetrazole

The most prevalent and efficient method for synthesizing 5-phenyltetrazole is through a [3+2] cycloaddition reaction. This involves the reaction of benzonitrile with an azide source.[3] A common laboratory-scale procedure utilizes sodium azide in the presence of a Lewis acid or an ammonium salt. For improved safety and solubility in organic solvents, trimethylsilyl azide is also frequently used.[6]

Caption: General workflow for the synthesis of 5-phenyltetrazole.

Experimental Protocol: Synthesis of 5-Phenyltetrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.

  • Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the tetrazolate anion. This will cause the product to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenyltetrazole.

The Synthesis of 2-Isopropyl-5-phenyltetrazole: A Study in Regioselectivity

The synthesis of 2-Isopropyl-5-phenyltetrazole is achieved through the N-alkylation of 5-phenyltetrazole. A significant challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 positions of the tetrazole ring, leading to a mixture of 1,5- and 2,5-disubstituted isomers.[7]

The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the substituent at the 5-position.[7] Generally, the formation of the 2,5-disubstituted isomer is favored.[7]

Caption: Synthetic pathway to 2-Isopropyl-5-phenyltetrazole.

Experimental Protocol: Synthesis of 2-Isopropyl-5-phenyltetrazole

  • Deprotonation: To a solution of 5-phenyltetrazole (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.1 equivalents).[8] Stir the mixture at room temperature for 15-30 minutes to form the tetrazolate anion.

  • Alkylation: Add the isopropylating agent, such as 2-bromopropane or isopropyl iodide (1 equivalent), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours until the starting material is consumed (monitored by TLC).[8]

  • Work-up: Evaporate the solvent under reduced pressure. Take up the residue in a suitable organic solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, a mixture of the 1- and 2-isopropyl isomers, can be purified by column chromatography on silica gel to isolate the desired 2-Isopropyl-5-phenyltetrazole.[8]

Structural Characterization

Distinguishing between the 1,5- and 2,5-isomers is crucial and can be reliably achieved using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the protons on the isopropyl group will be different for the two isomers due to the different electronic environments.

    • ¹³C NMR: The chemical shift of the carbon atom in the tetrazole ring is a key indicator. The C5 carbon in 2,5-disubstituted tetrazoles typically appears at a different chemical shift compared to the C5 carbon in 1,5-disubstituted isomers.

  • Mass Spectrometry (MS): The fragmentation patterns of the two isomers in the mass spectrometer are distinct. For N-methyl-5-phenyltetrazoles, the 2-methyl isomer shows a characteristic loss of a nitrogen molecule (N₂), while the 1-methyl isomer exhibits a more complex fragmentation.[9] A similar difference in fragmentation would be expected for the isopropyl derivatives.

Applications in Drug Discovery and Beyond

N-substituted tetrazoles are of significant interest to the pharmaceutical industry due to their favorable biological and physicochemical properties.

  • Carboxylic Acid Bioisostere: As previously mentioned, the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1] This substitution can lead to improved metabolic stability, oral bioavailability, and lipophilicity of a drug candidate.

Bioisosterism cluster_0 Carboxylic Acid cluster_1 Tetrazole Bioisostere Carboxylic_Acid R-COOH Tetrazole R-CNNNNH Carboxylic_Acid->Tetrazole Bioisosteric Replacement

Caption: Tetrazole as a bioisostere for a carboxylic acid.

  • Pharmacological Activities: Substituted tetrazoles have demonstrated a wide range of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][10] The specific N-substituent, such as the isopropyl group, plays a crucial role in modulating the potency and selectivity of the compound for its biological target. The introduction of an isopropyl group can increase lipophilicity, which may enhance cell membrane permeability and interaction with hydrophobic binding pockets in proteins.

  • Materials Science: The high nitrogen content and thermal stability of some tetrazole derivatives make them suitable for use as high-energy materials.[2]

Safety and Handling

Based on the safety data for the parent compound, 5-phenyltetrazole, appropriate precautions should be taken when handling 2-Isopropyl-5-phenyltetrazole.

  • Hazards: 5-Phenyltetrazole is harmful if swallowed.[4] It may also cause skin and respiratory irritation.[4]

  • Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Avoid creating dust.

Conclusion

2-Isopropyl-5-phenyltetrazole is a valuable derivative of the versatile 5-phenyltetrazole core. Its synthesis presents an interesting case of regioselectivity, which can be controlled to favor the desired 2,5-disubstituted product. The unique properties conferred by the tetrazole ring and the isopropyl substituent make this and related compounds promising candidates for further investigation in drug discovery and materials science. A thorough understanding of its synthesis and characterization is essential for researchers looking to explore the potential of this important class of heterocyclic compounds.

References

  • Pharmaffiliates. (n.d.). 2-Phenyl-5-(hydroxymethyl)tetrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • Canadian Science Publishing. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Retrieved from [Link]

  • Loba Chemie. (2018). 5-PHENYLTETRAZOLE EXTRA PURE MSDS. Retrieved from [Link]

  • Pharmaceutical Methods. (2014). Biological Potentials of Substituted Tetrazole Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Retrieved from [Link]

Sources

The Regiochemical Imperative: Structural Elucidation of 2-Isopropyl-5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Regiochemical Analysis of 2-Isopropyl-5-phenyltetrazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

In the development of bioisosteres for carboxylic acids, the tetrazole ring is a privileged scaffold, notably in Angiotensin II receptor blockers (sartans). However, the alkylation of 5-substituted tetrazoles presents a classic regiochemical challenge: the ambident tetrazolate anion can react at either the N1 or N2 position.

For 2-isopropyl-5-phenyltetrazole (2-IPT) , distinguishing the desired N2-isomer from the N1-isomer is critical for establishing structure-activity relationships (SAR). This guide provides a definitive, self-validating workflow for the synthesis, isolation, and structural confirmation of 2-IPT, prioritizing


C NMR spectroscopy as the primary analytical discriminator.

Synthesis and Regioselectivity[1][2][3][4]

The Ambident Nucleophile Challenge

The 5-phenyltetrazole scaffold exists in tautomeric equilibrium. Upon deprotonation, the resulting tetrazolate anion delocalizes negative charge across the ring nitrogens. Alkylation with isopropyl halides (e.g., 2-bromopropane) typically yields a mixture of two regioisomers:

  • N1-isomer: 1-isopropyl-5-phenyltetrazole (Kinetic product, often minor).

  • N2-isomer: 2-isopropyl-5-phenyltetrazole (Thermodynamic product, often major).

Steric hindrance from the phenyl group at C5 generally disfavors N1-substitution, making N2-alkylation the predominant pathway under thermodynamic control. However, the ratio is highly sensitive to solvent polarity and the counter-cation of the base used.

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways and the resulting isomeric mixture.

TetrazoleAlkylation Start 5-Phenyltetrazole (Tautomeric Mix) Intermediate Tetrazolate Anion (Delocalized) Start->Intermediate Deprotonation Reagents Reagents: 2-Bromopropane Base (K2CO3/Cs2CO3) Solvent (DMF/ACN) Reagents->Intermediate N1_Product N1-Isomer (1-isopropyl-5-phenyltetrazole) Sterically Crowded Intermediate->N1_Product Alkylation at N1 (Minor) N2_Product N2-Isomer (2-isopropyl-5-phenyltetrazole) Thermodynamically Favored Intermediate->N2_Product Alkylation at N2 (Major)

Figure 1: Divergent alkylation pathways of 5-phenyltetrazole. The N2 pathway minimizes steric clash between the isopropyl group and the phenyl ring.

Structural Elucidation Strategy

The distinction between N1 and N2 isomers cannot be reliably made using low-resolution Mass Spectrometry (as both have identical m/z). While


H NMR provides clues, 

C NMR is the definitive spectroscopic method
for solution-phase assignment.
The C NMR "C-5 Rule"

The chemical shift of the quaternary carbon at position 5 (C-5) of the tetrazole ring is the most reliable indicator of regiochemistry.

  • N2-Isomers: The C-5 carbon is significantly deshielded, typically appearing between 163–167 ppm .

  • N1-Isomers: The C-5 carbon is more shielded, typically appearing between 150–157 ppm .

This ~10 ppm difference is diagnostic and holds true across most 5-aryl tetrazoles.

Comparative Spectroscopic Data

The following table summarizes the expected spectral differences between the two isomers.

Feature2-Isopropyl (N2) 1-Isopropyl (N1) Mechanistic Rationale

C NMR (C-5)

163 – 167 ppm

150 – 157 ppm
N2-alkylation preserves a continuous conjugated

-system, deshielding C-5.

H NMR (CH)
Methine septet often upfield relative to N1Methine septet often downfieldN1-substitution places the alkyl group in the deshielding cone of the phenyl ring due to steric twisting.
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
N2-isomers have a lower dipole moment compared to the N1-isomers.
UV-Vis Hypsochromic shift (vs N1)Bathochromic shiftN1-substitution forces the phenyl ring out of coplanarity, disrupting conjugation.
Elucidation Logic Flow

Use this decision tree to validate your compound.

ElucidationLogic Step1 Isolate Product (Column Chromatography) Step2 Acquire 13C NMR (CDCl3 or DMSO-d6) Step1->Step2 Decision Check C-5 Shift Step2->Decision ResultN2 Shift > 162 ppm CONFIRMED: N2-Isomer Decision->ResultN2 Downfield ResultN1 Shift < 158 ppm CONFIRMED: N1-Isomer Decision->ResultN1 Upfield Ambiguous Ambiguous? (158-162 ppm) Decision->Ambiguous Unclear Xray Single Crystal X-Ray (Gold Standard) Ambiguous->Xray

Figure 2: Step-wise structural confirmation workflow. The


C NMR check is usually sufficient for 5-phenyl derivatives.

Experimental Protocols

Synthesis of 2-Isopropyl-5-phenyltetrazole

Note: This protocol favors the thermodynamic N2 product.

  • Preparation: In a round-bottom flask, dissolve 5-phenyltetrazole (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
      (1.5 equiv) or 
    
    
    
    (for higher N2 selectivity). Stir at room temperature for 30 minutes.
  • Alkylation: Add 2-bromopropane (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The N2 isomer typically runs higher (less polar).

  • Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient. The first major fraction is usually the N2-isomer.

Analytical Characterization (SOP)

Sample Prep: Dissolve ~10 mg of isolated solid in 0.6 mL


.

C NMR Parameters: 
  • Frequency: 100 MHz or higher.

  • Scans: Minimum 256 (to ensure quaternary C-5 visibility).

  • Referencing: Set

    
     triplet center to 77.16 ppm.
    

Data Analysis:

  • Locate the phenyl ring carbons (120–135 ppm).

  • Locate the isopropyl methyls (~22 ppm) and methine (~50–60 ppm).

  • Critical Check: Identify the quaternary signal in the 150–170 ppm range.

    • If

      
       ppm 
      
      
      
      2-Isopropyl-5-phenyltetrazole .
    • If

      
       ppm 
      
      
      
      1-Isopropyl-5-phenyltetrazole .

Crystallographic Validation

While NMR is sufficient for routine analysis, X-ray crystallography provides absolute configuration.

  • Crystal Habit: 2-Isopropyl-5-phenyltetrazole typically crystallizes as colorless blocks from ethanol/water.

  • Geometry: The phenyl and tetrazole rings are rarely coplanar in the solid state due to crystal packing forces, often exhibiting a twist angle of ~5–10°.

  • Space Group: Often crystallizes in monoclinic systems (e.g.,

    
     or 
    
    
    
    ).

References

  • Butler, R. N. (1977). "Tetrazoles."[1][2][3][4][5] Comprehensive Heterocyclic Chemistry. This seminal review establishes the fundamental reactivity patterns of the tetrazole ring.

  • Ostrovskii, V. A., et al. (2010). "Selectivity of alkylation of tetrazoles." Russian Chemical Reviews.

    • Source:

  • Bhandari, K., et al. (2025).[6] "Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles." ResearchGate. Confirms the downfield shift of C-5 in 2,5-disubstituted tetrazoles.

    • Source:

  • BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation." Provides practical protocols for optimizing N2 selectivity using cesium bases.

    • Source:

  • PubChem Compound Summary. (2025). "5-Phenyl-1H-tetrazole."[2]

    • Source:

Sources

2-Isopropyl-5-phenyltetrazole: Technical Guide to Synthesis, Regioselectivity, and Photochemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyl-5-phenyltetrazole (CAS: 153478-97-8) is a 2,5-disubstituted tetrazole derivative that serves as a critical model system in heterocyclic chemistry.[1] It is primarily utilized to study regioselective alkylation mechanisms (distinguishing between


 and 

isomers) and as a stable precursor for nitrile imines via photo-induced 1,3-dipolar cycloelimination. Its utility extends to bioorthogonal chemistry ("photoclick" reactions) and coordination chemistry, where it acts as a ligand for transition metals in catalytic applications like CO₂ hydrogenation.

Chemical Identity & Specifications

PropertySpecification
IUPAC Name 2-Isopropyl-5-phenyl-2H-tetrazole
CAS Number 153478-97-8
Molecular Formula C₁₀H₁₂N₄
Molecular Weight 188.23 g/mol
Structure Phenyl ring at C5; Isopropyl group at N2
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, Chloroform, DMSO; sparingly soluble in water
Key Reactivity Photolytic extrusion of N₂; Hydrogen bond acceptor

Discovery and Historical Context

The history of 2-isopropyl-5-phenyltetrazole is deeply intertwined with the broader evolution of tetrazole chemistry, which began in the late 19th century.

  • Early Foundations (1885–1950s): The parent compound, 5-phenyltetrazole , was first synthesized by J.A. Bladin (1885) and later optimized using the [3+2] cycloaddition of benzonitrile and hydrazoic acid (or azide salts). Early research focused on the acidity of the tetrazole ring (

    
    ), which mimics carboxylic acids.
    
  • The Regioselectivity Era (1970s–1990s): As medicinal chemistry expanded, the need to selectively alkylate the tetrazole ring became critical. Researchers discovered that alkylation could occur at either the

    
     or 
    
    
    
    position.[2] The 2-isopropyl derivative emerged as a pivotal model compound during this period because the steric bulk of the isopropyl group, combined with specific solvent effects, allowed researchers to probe the limits of
    
    
    -selectivity.
  • Modern Photochemistry (2000s–Present): In the 21st century, the compound gained new significance in bioorthogonal chemistry . It was identified as a stable, non-toxic precursor that, upon UV irradiation, releases nitrogen gas (

    
    ) to generate highly reactive nitrile imines , capable of rapid labeling of biomolecules in vivo.
    

Synthesis and Regioselectivity

The synthesis of 2-isopropyl-5-phenyltetrazole is a classic study in thermodynamic vs. kinetic control and steric influence.

The Regioselectivity Challenge

Alkylation of 5-phenyltetrazole can yield two isomers:

  • 
    -isomer:  Generally favored by electronic factors and small electrophiles.
    
  • 
    -isomer:  Favored by steric bulk (e.g., isopropyl, tert-butyl) and thermodynamic control.
    
Optimized Synthetic Protocol (Acid-Mediated)

The most robust method for high


-selectivity utilizes acid-catalyzed alkylation with isopropyl alcohol, rather than alkyl halides.

Protocol:

  • Reagents: 5-Phenyltetrazole (1.0 equiv), Isopropyl Alcohol (excess), Concentrated Sulfuric Acid (

    
    ).
    
  • Procedure:

    • Dissolve 5-phenyltetrazole in isopropyl alcohol.

    • Slowly add concentrated

      
       dropwise while maintaining temperature < 10°C (exothermic).
      
    • Heat the mixture to 60–80°C for 4–6 hours.

    • Mechanism:[3][2][4][5][6] The reaction proceeds via the formation of a stable isopropyl carbocation. The bulky cation attacks the most nucleophilic and least sterically hindered position of the tetrazolate species.

  • Workup: Pour onto crushed ice. The

    
    -isomer typically precipitates as a solid due to lower polarity compared to the 
    
    
    
    -isomer.
  • Purification: Recrystallization from ethanol/water or column chromatography (Hexane/Ethyl Acetate).

Self-Validating Check:

  • NMR Verification: The

    
    -isomer shows a characteristic septet for the isopropyl methine proton shifted downfield (~5.0 ppm) compared to the 
    
    
    
    -isomer, and the phenyl ring protons appear as two distinct multiplets.
  • Regioisomeric Ratio: Under these conditions, ratios >9:1 (

    
    :
    
    
    
    ) are typical.
Reaction Mechanism Visualization

TetrazoleAlkylation Start 5-Phenyltetrazole TS_N1 Transition State (N1 Attack) Start->TS_N1 + iPr+ (Kinetic) TS_N2 Transition State (N2 Attack) Start->TS_N2 + iPr+ (Thermodynamic/Steric) Cation Isopropyl Cation (iPr+) Cation->TS_N1 Cation->TS_N2 Prod_N1 N1-Isomer (Minor Product) TS_N1->Prod_N1 Prod_N2 2-Isopropyl-5-phenyltetrazole (Major Product) TS_N2->Prod_N2

Caption: Pathway competition in tetrazole alkylation. Steric bulk of the isopropyl group directs attack to the N2 position.

Applications: Photochemistry & Catalysis

Photo-Click Chemistry (Bioorthogonal Ligation)

2-Isopropyl-5-phenyltetrazole undergoes a photo-induced cycloelimination (retro-[3+2]) upon irradiation with UV light (typically ~300 nm). This reaction releases nitrogen gas (


) and generates a transient nitrile imine .[7]
  • Reaction: Tetrazole +

    
    
    
    
    
    Nitrile Imine +
    
    
  • Utility: The nitrile imine is a highly reactive 1,3-dipole that reacts rapidly with alkenes (dipolarophiles) to form pyrazolines. This "photoclick" reaction is spatially and temporally controllable, making it ideal for labeling proteins in live cells.

Photochemical Pathway Visualization

Photochemistry Tetrazole 2-Isopropyl-5-phenyltetrazole (Ground State) Excited Excited State (Singlet/Triplet) Tetrazole->Excited UV Light (hv) Intermediate Nitrile Imine (1,3-Dipole) Excited->Intermediate - N2 Gas N2 Gas Excited->Gas Product Pyrazoline Adduct (Fluorescent) Intermediate->Product + Alkene (Dipolarophile)

Caption: Photolytic generation of nitrile imine followed by 1,3-dipolar cycloaddition.

Coordination Chemistry

Recent studies (e.g., Ostrovskii et al.) have utilized 2-isopropyl-5-phenyltetrazole as a ligand in transition metal complexes.

  • Role: It acts as a monodentate or bridging ligand via the

    
     nitrogen.
    
  • Catalysis: Iridium and Copper complexes containing this ligand architecture have shown activity in CO₂ hydrogenation to formates, leveraging the electron-rich nature of the tetrazole ring to modulate metal center electron density.

References

  • Ostrovskii, V. A., & Koren, A. O. (2000).[2] Alkylation of 5-substituted tetrazoles. Russian Journal of Organic Chemistry.

  • Wang, Q., et al. (2010). Photoclick Chemistry: A Fluorogenic, Photoinducible Ligation for Labeling Biomolecules. Angewandte Chemie International Edition.

  • Trifonov, R. E., et al. (2006).[8] 2-Alkyl-5-aryltetrazoles as hydrogen bond acceptors. Russian Journal of General Chemistry.

  • Flesch, S., & Vöhringer, P. (2022).[9] Ultrafast Dynamics of Photochemical Nitrile Imine Formation. Angewandte Chemie.

  • BenchChem Technical Repository. Regioselective Alkylation of 5-Substituted Tetrazoles.

Sources

Methodological & Application

Technical Evaluation Guide: 2-Isopropyl-5-phenyltetrazole as a Novel Antifungal Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The emergence of azole-resistant fungal strains necessitates the exploration of bioisosteres that retain binding affinity to lanosterol 14


-demethylase (CYP51) while altering the physicochemical profile to bypass efflux pumps or resistance mutations.

2-Isopropyl-5-phenyltetrazole (IP-PTZ) represents a strategic scaffold in this domain. Unlike the 1,2,4-triazole ring found in fluconazole and voriconazole, the tetrazole ring offers distinct electrostatic potentials and metal-coordination geometries. The 2-isopropyl substitution is critical; it provides steric bulk that may enhance hydrophobic interactions within the CYP51 access channel, potentially improving selectivity over human CYP450 enzymes compared to unbranched alkyl derivatives.

This guide outlines the standardized workflow for synthesizing, purifying, and biologically validating IP-PTZ as a lead antifungal candidate.

Mechanism of Action (Hypothesis & Validation)

The Molecular Target

The primary target of IP-PTZ is Lanosterol 14


-demethylase (ERG11/CYP51) .
  • Mechanism: The N-4 nitrogen of the tetrazole ring coordinates with the heme iron (

    
    ) in the active site of CYP51.
    
  • Consequence: This blockage prevents the demethylation of lanosterol.[1]

  • Downstream Effect: Accumulation of toxic 14

    
    -methylsterols (e.g., lanosterol, 14-methylfecosterol) and depletion of ergosterol .
    
  • Lethality: Ergosterol depletion disrupts membrane fluidity and function, leading to growth arrest (fungistatic) or cell lysis (fungicidal).

Pathway Visualization

The following diagram illustrates the interference of IP-PTZ within the ergosterol biosynthetic pathway.

AntifungalMechanism AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Target Enzyme) Lanosterol 14α-demethylase Lanosterol->CYP51 Substrate Intermediates Toxic 14α-methylsterols (Accumulation) CYP51->Intermediates Inhibition Outcome Ergosterol Ergosterol CYP51->Ergosterol Normal Catalysis IP_PTZ 2-Isopropyl-5-phenyltetrazole (Inhibitor) IP_PTZ->CYP51 Inhibits (Heme Binding) Membrane Fungal Membrane Integrity Intermediates->Membrane Disrupts Ergosterol->Membrane Maintains

Figure 1: Mechanism of Action of IP-PTZ targeting CYP51-mediated ergosterol biosynthesis.

Chemical Synthesis & Purity Verification

To ensure reproducible biological data, the regiospecificity of the isopropyl group must be confirmed, as tetrazole alkylation often yields a mixture of N-1 and N-2 isomers.

Synthesis Workflow (Recommended)
  • Cycloaddition: React benzonitrile with sodium azide (

    
    ) and zinc chloride (
    
    
    
    ) in refluxing water/isopropanol to yield 5-phenyltetrazole.
  • Alkylation: React 5-phenyltetrazole with isopropyl iodide (

    
    ) and 
    
    
    
    in acetonitrile.
  • Purification: Isomers N-1 and N-2 must be separated via silica gel column chromatography. The N-2 isomer (2-isopropyl) is generally less polar (higher

    
    ) than the N-1 isomer.
    
Quality Control Parameters

Before biological testing, the compound must meet these criteria:

  • Purity: >98% (HPLC, 254 nm).

  • Identity:

    
    -NMR must show the isopropyl septet and distinct aromatic protons.
    
  • Regioisomer Confirmation: NOESY NMR to distinguish N-1 vs N-2 alkylation (N-2 alkyls often show NOE with ortho-phenyl protons).

In Vitro Susceptibility Protocols

Protocol A: Broth Microdilution (CLSI M27-A3/A4 Compliant)

This protocol determines the Minimum Inhibitory Concentration (MIC) against yeast (Candida spp.).

Materials:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.

  • Plates: Sterile, 96-well U-bottom microtiter plates.

  • Inoculum: C. albicans (ATCC 90028) and C. glabrata (ATCC 90030).

Step-by-Step Procedure:

  • Stock Preparation:

    • Dissolve IP-PTZ in 100% DMSO to a concentration of 3200

      
      .
      
    • Dilute 1:50 in RPMI medium to get 64

      
       (2x final top concentration).
      
    • Note: Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Plate Setup:

    • Dispense 100

      
       of RPMI medium into columns 2–12.
      
    • Dispense 200

      
       of the 64 
      
      
      
      drug solution into column 1.
    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100

      
       from column 10.
      
    • Column 11: Growth Control (drug-free medium + cells).

    • Column 12: Sterility Control (medium only).

  • Inoculum Preparation:

    • Pick 5 colonies from 24h Sabouraud Dextrose Agar (SDA) plate.

    • Suspend in saline; adjust OD to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:1000 in RPMI medium (Final:

      
       CFU/mL).
      
  • Inoculation & Incubation:

    • Add 100

      
       of diluted inoculum to wells 1–11.
      
    • Incubate at 35°C for 24–48 hours.

  • Readout:

    • MIC: The lowest concentration showing

      
       reduction in turbidity compared to the growth control (Column 11).
      
Protocol B: Time-Kill Kinetics

Determines if IP-PTZ is fungistatic or fungicidal.

  • Setup: Prepare 10 mL RPMI flasks with IP-PTZ at 1x, 2x, and 4x MIC. Include a drug-free control.

  • Inoculation: Add C. albicans to a starting density of

    
     CFU/mL.
    
  • Sampling: Remove 100

    
     aliquots at 0, 4, 8, 12, 24, and 48 hours.
    
  • Plating: Serially dilute aliquots in PBS and plate onto SDA. Incubate 48h at 35°C.

  • Analysis: Plot

    
     vs. Time.
    
    • Fungicidal:

      
       log reduction (99.9% kill) within 24h.
      
    • Fungistatic:

      
       log reduction.
      

Mechanism Validation Assays

Protocol C: Sterol Quantitation (Ergosterol Extraction)

To confirm CYP51 inhibition, we measure the reduction of ergosterol in the fungal membrane.

Workflow:

  • Culture: Grow C. albicans in the presence of IP-PTZ (at Sub-MIC, e.g., MIC/2) for 16 hours.

  • Harvest: Centrifuge cells (3000 rpm, 5 min). Wash with water.[2]

  • Saponification: Resuspend pellet in 3 mL of 25% alcoholic KOH. Vortex 1 min. Incubate at 85°C for 1 hour.

  • Extraction: Add 1 mL sterile water + 3 mL n-heptane. Vortex vigorously for 3 min. Allow layers to separate.

  • Analysis:

    • Recover the heptane layer (top).

    • Scan UV absorbance between 240 nm and 300 nm.

    • Ergosterol Signature: Look for the characteristic four-peak curve (262, 271, 281, 293 nm).

    • Calculation: Ergosterol content is proportional to absorbance at 281.5 nm minus absorbance at 293 nm.

Experimental Workflow Diagram

Workflow Synth Synthesis (N-2 Alkylation) QC QC: NMR/HPLC (Purity >98%) Synth->QC MIC MIC Assay (CLSI M27-A3) QC->MIC Pass MOA Ergosterol Extraction MIC->MOA If active (<32 µg/mL)

Figure 2: Sequential workflow for the validation of IP-PTZ.

Data Reporting & Interpretation

Summarize your findings using the structure below.

Table 1: Anticipated Susceptibility Profile (Template)

OrganismStrain IDIP-PTZ MIC (

)
Fluconazole MIC (Ref)Interpretation
C. albicansATCC 90028[Data]0.12 - 0.5Baseline Activity
C. glabrataATCC 90030[Data]4.0 - 16.0Efficacy vs Low-Susc.
A. fumigatusATCC 204305[Data]1.0Mold Activity (M38)

Interpretation Guide:

  • MIC

    
     8 
    
    
    
    :
    Indicates promising lead activity.
  • MIC > 64

    
    :  Inactive. Check solubility or cell permeability issues.
    
  • Ergosterol Assay: A decrease in the 281.5 nm peak combined with an increase in 230 nm (lanosterol precursors) confirms CYP51 inhibition.

References

  • Salake, A. B., et al. (2013).[3] Design, synthesis, and evaluations of antifungal activity of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives. Journal of Chemical Biology, 7(1), 29–35.[3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[4][5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.[4][5] CLSI Document M27-A3. Link

  • Nesmĕrák, K., et al. (2000).[6] Antifungal properties of substituted 1-phenyl-5-mercaptotetrazoles and their oxidation product. Folia Microbiologica, 45(2), 138–142.[6] Link

  • Pfaller, M. A., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Link

  • Wei, C., et al. (2023).[7] Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives. Molecules, 28(20). (Provides context on phenyl-heterocycle scaffolds). Link

Sources

Introduction: The Significance of N2-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Large-Scale Synthesis of 2-Isopropyl-5-phenyltetrazole

This application note provides a comprehensive, technically detailed guide for the large-scale synthesis of 2-Isopropyl-5-phenyltetrazole, a key heterocyclic scaffold in modern drug discovery. The narrative emphasizes chemical causality, process safety, and scalability, offering field-proven insights for researchers, chemists, and drug development professionals. The synthetic strategy is a robust two-step process: (1) the formation of a 5-phenyl-1H-tetrazole intermediate via a [3+2] cycloaddition, and (2) the highly regioselective N-alkylation to yield the target N2-substituted product.

Tetrazoles are recognized as crucial components in medicinal chemistry, often serving as non-classical bioisosteres of carboxylic acids.[1] This substitution can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby optimizing the pharmacokinetic profile of a drug candidate. The specific substitution at the N2 position of the tetrazole ring is often critical for biological activity. This guide details a scalable and regioselective pathway to 2-Isopropyl-5-phenyltetrazole, a versatile building block for further elaboration.

Overall Synthetic Workflow

The synthesis is executed in two distinct stages, beginning with commercially available benzonitrile. The first stage involves the construction of the tetrazole ring, followed by a regioselective alkylation.

G cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: Regioselective N-Alkylation A Benzonitrile C [3+2] Cycloaddition A->C B Sodium Azide (NaN3) B->C D 5-Phenyl-1H-tetrazole C->D G N2-Isopropylation D->G E Isopropyl Alcohol E->G F Sulfuric Acid (H2SO4) F->G H 2-Isopropyl-5-phenyltetrazole G->H

Caption: Overall two-step synthetic workflow.

Part 1: Large-Scale Synthesis of 5-Phenyl-1H-tetrazole Intermediate

The cornerstone of this synthesis is the [3+2] cycloaddition reaction between an organonitrile (benzonitrile) and an azide source (sodium azide).[2] This reaction is a classic example of "click chemistry," prized for its efficiency and reliability.[3]

Mechanism and Rationale

The reaction proceeds by the addition of the azide anion to the electrophilic carbon of the nitrile.[4] This process is significantly accelerated by a catalyst, which can be either a Lewis acid or a Brønsted acid. The acid coordinates to the nitrogen of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[4] The resulting intermediate then undergoes intramolecular cyclization to form the stable, aromatic tetrazole ring.[4] For large-scale applications, heterogeneous catalysts like silica sulfuric acid are advantageous as they can be easily recovered and reused.[1][5]

G reactant1 Benzonitrile intermediate Activated Nitrile Complex reactant1->intermediate plus1 + reactant2 N3⁻ (Azide) reactant2->intermediate catalyst H⁺ or Lewis Acid catalyst->intermediate imidoyl_azide Imidoyl Azide Intermediate intermediate->imidoyl_azide Nucleophilic Attack product Tetrazolate Anion imidoyl_azide->product Cyclization final_product 5-Phenyl-1H-tetrazole product->final_product Protonation (Workup)

Caption: Mechanism of [3+2] cycloaddition for tetrazole formation.

Protocol 1: Batch Synthesis of 5-Phenyl-1H-tetrazole

This protocol is designed for a multi-kilogram scale synthesis in a suitable glass-lined reactor.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, reflux condenser, and temperature control.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Materials:

Reagent MW ( g/mol ) Molar Eq. Amount (kg) Moles
Benzonitrile 103.12 1.0 5.15 49.9
Sodium Azide 65.01 1.2 3.90 60.0
Ammonium Chloride 53.49 1.2 3.21 60.0
N,N-Dimethylformamide (DMF) - - 25 L -
Hydrochloric Acid (37%) - - As needed -

| Water (Deionized) | - | - | As needed | - |

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Under a nitrogen atmosphere, charge the reactor with N,N-Dimethylformamide (25 L), benzonitrile (5.15 kg), sodium azide (3.90 kg), and ammonium chloride (3.21 kg). CAUTION: Sodium azide is highly toxic. Use appropriate personal protective equipment (PPE) and engineering controls.[6] Do not use metal spatulas or tools to handle sodium azide to avoid the formation of explosive heavy metal azides.[7]

  • Reaction: Begin stirring and slowly heat the reaction mixture to 120-125 °C. Maintain this temperature for 12-18 hours. Monitor the reaction progress by HPLC until benzonitrile consumption is >98%.

  • Cooling and Quenching: Cool the reaction mixture to room temperature (20-25 °C).

  • Precipitation: Slowly and carefully add the reaction mixture to a separate vessel containing 100 L of vigorously stirred water. This will precipitate the crude product.

  • Acidification: Adjust the pH of the slurry to ~2 by the slow addition of concentrated hydrochloric acid. This ensures the complete protonation and precipitation of the tetrazole. WARNING: Acidification of azide-containing solutions will generate highly toxic and volatile hydrazoic acid (HN3).[8] This step MUST be performed in a well-ventilated area or a reactor vented to a scrubber.

  • Isolation: Filter the resulting solid using a Nutsche filter. Wash the filter cake thoroughly with water (3 x 20 L) until the filtrate is at a neutral pH.

  • Drying: Dry the solid product under vacuum at 60-70 °C to a constant weight.

  • Yield: Expected yield is 6.5 - 7.0 kg (90-95% yield) of 5-phenyl-1H-tetrazole as a white solid.

Part 2: Regioselective Synthesis of 2-Isopropyl-5-phenyltetrazole

The alkylation of 5-phenyl-1H-tetrazole can lead to a mixture of N1 and N2 isomers. However, by performing the reaction in a strong Brønsted acid, exceptional regioselectivity for the N2 isomer can be achieved.

Mechanism of N2-Alkylation

In a strongly acidic medium like concentrated sulfuric acid, the tetrazole ring becomes fully protonated, forming a symmetrical 1H,4H-tetrazolium cation.[9] Concurrently, isopropyl alcohol is dehydrated to form an isopropyl carbocation. The subsequent electrophilic attack on the protonated tetrazole ring occurs at either the N2 or N3 position. Due to the symmetry of the protonated intermediate, these positions are equivalent and sterically accessible, leading exclusively to the formation of the 2-substituted product after deprotonation.[9]

G reactant1 5-Phenyl-1H-tetrazole protonated_tetrazole Protonated Tetrazolium Cation (Symmetric) reactant1->protonated_tetrazole plus1 + reactant2 Isopropyl Alcohol carbocation Isopropyl Carbocation reactant2->carbocation catalyst H₂SO₄ (conc.) catalyst->protonated_tetrazole catalyst->carbocation product_cation Alkylated Cation protonated_tetrazole->product_cation carbocation->product_cation Electrophilic Attack at N2/N3 final_product 2-Isopropyl-5-phenyltetrazole product_cation->final_product Deprotonation

Caption: Mechanism for regioselective N2-isopropylation in strong acid.

Protocol 2: Large-Scale N-Alkylation

This protocol describes the regioselective isopropylation of the previously synthesized intermediate.

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring and temperature control.

  • Quenching vessel containing ice water.

  • Extraction and separation vessel.

Materials:

Reagent MW ( g/mol ) Molar Eq. Amount (kg) Liters Moles
5-Phenyl-1H-tetrazole 146.15 1.0 6.5 - 44.5
Sulfuric Acid (98%) 98.08 - 26.0 14.1 -
Isopropyl Alcohol 60.10 3.0 8.0 10.2 133.4
Dichloromethane (DCM) - - - As needed -
Sodium Bicarbonate - - - As needed -

| Water (Deionized) | - | - | - | As needed | - |

Procedure:

  • Reactor Setup: Ensure the reactor is clean and completely dry.

  • Charging: Charge concentrated sulfuric acid (26.0 kg) into the reactor and cool to 0-5 °C using a chiller.

  • Substrate Addition: Slowly add the 5-phenyl-1H-tetrazole (6.5 kg) in portions to the cold sulfuric acid, ensuring the internal temperature does not exceed 15 °C. Stir until all the solid has dissolved.

  • Alkylation: Slowly add isopropyl alcohol (8.0 kg) dropwise to the reaction mixture, maintaining the temperature between 5-10 °C. The addition is highly exothermic and requires careful control.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Quenching: Prepare a separate vessel with 100 kg of crushed ice and 50 L of water. EXTREME CAUTION: Slowly and carefully transfer the reaction mixture onto the ice-water slurry with vigorous stirring. This quenching step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separation vessel. Extract the aqueous layer with dichloromethane (3 x 30 L).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 20 L), saturated sodium bicarbonate solution (2 x 20 L) until the aqueous layer is neutral or slightly basic, and finally with brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford 2-Isopropyl-5-phenyltetrazole as a white crystalline solid.

  • Yield: Expected yield is 7.0 - 7.7 kg (85-92% yield).

Safety, Handling, and Waste Disposal

The large-scale synthesis of tetrazoles requires strict adherence to safety protocols due to the use of hazardous reagents.

  • Sodium Azide (NaN3):

    • Toxicity: Highly toxic if ingested, inhaled, or absorbed through the skin.[6] Target organs include the central nervous system and brain.[6]

    • Explosion Hazard: Forms highly shock-sensitive and explosive heavy metal azides with metals like lead, copper, silver, and zinc.[7] NEVER use metal spatulas for handling and avoid contact with metal surfaces, including drain pipes.[6][7] Can decompose violently if heated above 275 °C.[10]

    • Handling: Always handle in a certified chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[6]

  • Hydrazoic Acid (HN3):

    • Formation: Generated when azide salts are mixed with acids.[10]

    • Hazard: Extremely toxic, volatile, and explosive. The acidification step (Protocol 1, Step 6) is the most critical point for HN3 generation and must be performed with extreme caution in a well-ventilated area with appropriate scrubbing capabilities.

  • Waste Disposal:

    • All azide-containing waste is considered hazardous.

    • Never pour azide solutions down the drain due to the risk of forming explosive metal azides in the plumbing.[7]

    • Quench residual azide in the reaction mixture or waste streams by treating with an excess of nitrous acid (freshly prepared from sodium nitrite and a mineral acid) under controlled conditions to convert it to nitrogen gas.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Consistent with literature values.

  • Purity (HPLC): ≥99.0% area.

  • Identity (¹H NMR, ¹³C NMR): The spectra should be consistent with the structure of 2-Isopropyl-5-phenyltetrazole.

  • Mass Spectrometry: To confirm the molecular weight.

References

  • CN105481786A - Synthetic method for 5-phenyltetrazole.
  • CN104910089A - Preparation method of 5-phenyl-tetrazole.
  • Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace by Typeset. [Link]

  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Royal Society of Chemistry. [Link]

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. National Center for Biotechnology Information. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

  • Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. ACS Publications. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Safe Handling of Sodium Azide (SAZ). University of Wisconsin-Madison EHS. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Publications. [Link]

  • Sodium Azide NaN3. University of Illinois Division of Research Safety. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. University of New Mexico Chemistry. [Link]

  • Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. [Link]

  • Synthesis of 5‐phenyl‐1H‐tetrazole from benzonitrile catalyzed by... ResearchGate. [Link]

Sources

handling and storage procedures for 2-Isopropyl-5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Safety Protocols for 2-Isopropyl-5-phenyltetrazole

Introduction & Chemical Context

2-Isopropyl-5-phenyltetrazole is a specific regioisomer derived from the alkylation of 5-phenyltetrazole. In medicinal chemistry, tetrazoles serve as lipophilic, metabolically stable bioisosteres for carboxylic acids. While the parent compound (5-phenyltetrazole) is a high-melting solid (


), the introduction of an isopropyl group at the 

-position disrupts the intermolecular hydrogen bonding network, typically resulting in a low-melting solid or viscous oil .

This guide addresses the critical challenge of working with this compound: Regioselective Isolation and Energetic Stability. Tetrazoles contain a high nitrogen-to-carbon ratio, classifying them as energetic materials. While 5-phenyl derivatives are generally more stable than unsubstituted tetrazoles, they retain the potential for rapid decomposition releasing nitrogen gas (


) upon thermal shock.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertySpecification / Note
Chemical Name 2-Isopropyl-5-phenyl-2H-tetrazole
Parent CAS 18039-42-4 (5-Phenyltetrazole)
Molecular Formula

Molecular Weight 188.23 g/mol
Physical State Low-melting solid or oil (dependent on purity/polymorph)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Stability Thermally sensitive;

evolution >

(est.)

Hazard Analysis & Safety Logic (E-E-A-T)

Core Directive: Treat all tetrazoles as potential energetic materials until Differential Scanning Calorimetry (DSC) data proves otherwise.

  • Decomposition Hazard: The tetrazole ring is thermodynamically unstable relative to the formation of

    
    . Heating above the decomposition onset temperature can lead to rapid pressurization of reaction vessels.
    
  • Shock Sensitivity: While the phenyl ring and isopropyl group provide steric stabilization, the compound should be ground or milled with caution.

  • Regioisomerism Risks: The

    
    -isomer is generally more polar and has a higher melting point than the 
    
    
    
    -isomer. Misidentification can lead to incorrect handling assumptions.
Safety Decision Matrix (DOT Visualization)

SafetyLogic Start Start: Handling 2-Isopropyl-5-phenyltetrazole CheckDSC Check DSC Data (Decomposition Onset) Start->CheckDSC Unknown Data Unknown CheckDSC->Unknown No Data Known Data Known CheckDSC->Known Exists HighRisk Treat as Class 1.3 (Explosive Hazard) Unknown->HighRisk Standard Standard Lab Safety (Fume Hood + Shield) Known->Standard Onset > 200°C TempControl Strict Temp Control (Keep < 50°C below onset) Known->TempControl Onset < 200°C HighRisk->TempControl

Figure 1: Decision matrix for determining safety protocols based on thermal data.

Storage Protocols

To maintain chemical integrity and prevent spontaneous decomposition, adherence to the following storage system is required.

A. Environmental Control
  • Temperature: Store at 2–8°C (Refrigerated). While the compound may be stable at room temperature, refrigeration minimizes the risk of slow thermal degradation or autocatalytic decomposition pathways common in nitrogen-rich heterocycles.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen ). Moisture can facilitate hydrolysis or protonation changes if trace acid is present.

  • Light: Protect from light (amber vials). Tetrazoles can undergo photochemical ring-opening to form nitrilimines.

B. Container Specifications
  • Primary: Borosilicate glass vial with a Teflon-lined screw cap.

  • Secondary: Polyethylene secondary container to contain potential leakage if the compound liquefies.

  • Labeling: Must include "ENERGETIC MATERIAL PRECURSOR" and "STORE COLD."

Synthesis & Handling Protocol: Regioselective Alkylation

The synthesis of 2-isopropyl-5-phenyltetrazole typically involves the alkylation of 5-phenyltetrazole. This reaction yields two isomers: the


-isopropyl (minor, kinetic) and the 

-isopropyl (major, thermodynamic).

Objective: Maximize


-selectivity and safely isolate the product.
Experimental Workflow
  • Reagents:

    • Substrate: 5-Phenyltetrazole (1.0 eq)

    • Electrophile: 2-Iodopropane (1.2 eq) or 2-Bromopropane (requires heating)

    • Base:

      
       (2.0 eq) or 
      
      
      
      (for faster kinetics)
    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Step 1: Dissolve 5-phenyltetrazole in ACN. Add base and stir for 15 min to generate the tetrazolate anion.

    • Step 2: Add 2-iodopropane dropwise.

      • Critical Safety Note: Do not heat rapidly. The reaction is exothermic. Maintain temperature

        
        .
        
    • Step 3: Monitor via TLC (Hexane/EtOAc 4:1). The

      
      -isomer is less polar (higher 
      
      
      
      ) than the
      
      
      -isomer.
    • Step 4: Quench with water, extract with Ethyl Acetate.

    • Step 5: Purification. This is the critical step for isomer separation.

Purification & Isolation Logic (DOT Visualization)

SynthesisWorkflow Rxn Alkylation Reaction (5-Ph-Tetrazole + iPr-I) Quench Quench & Extract (H2O / EtOAc) Rxn->Quench TLC TLC Analysis (Check Isomer Ratio) Quench->TLC Column Flash Chromatography (Silica Gel) TLC->Column N2_Iso Isolate N2-Isomer (High Rf, Major) Column->N2_Iso Elute First N1_Iso Isolate N1-Isomer (Low Rf, Minor) Column->N1_Iso Elute Second Dry Evaporation (Max Bath Temp 40°C) N2_Iso->Dry

Figure 2: Workflow for the synthesis and purification of the N2-isomer.

Differentiation of Isomers (Self-Validation)

To confirm you have the correct 2-isopropyl isomer:

  • 1H NMR: The methine proton (

    
    ) of the 
    
    
    
    -isomer typically appears upfield relative to the
    
    
    -isomer due to anisotropic shielding differences.
  • 13C NMR: The tetrazole ring carbons show distinct shifts.

  • Melting Point: The

    
    -isomer will have a lower melting point than the 
    
    
    
    -isomer.

Emergency Procedures

  • Spill: Do not use metal spatulas (potential friction spark). Scoop with conductive plastic or wet paper towels. Treat as hazardous chemical waste.

  • Fire:

    • Extinguishing Media: Carbon Dioxide (

      
      ), Dry Chemical, or Foam.
      
    • Warning: Do not use high-pressure water jets, which may scatter the material.

    • Decomposition: In a fire, this compound releases toxic Nitrogen Oxides (

      
      ) and large volumes of Nitrogen gas (
      
      
      
      ), presenting an asphyxiation and explosion hazard in confined spaces.

References

  • Tetrazole Alkylation Regioselectivity . RSC Publishing. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation". Available at: [Link]

  • Energetic Properties of Tetrazoles . Journal of Chemical Kinetics. "Thermal decomposition of substituted 5-phenyltetrazoles". Available at: [Link]

  • Isopropanol Physical Properties . PubChem. Available at: [Link]

Application Note: Strategic Synthesis and Derivatization of 2-Isopropyl-5-phenyltetrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The tetrazole ring is a cornerstone of modern medicinal chemistry, serving as a non-classical bioisostere for the carboxylic acid functionality.[1][2] While the 5-phenyltetrazole core provides aromatic stacking interactions and hydrogen bond acceptance, the 2-isopropyl substitution is a critical structural modification.

Unlike the acidic free tetrazole (pKa ~4.5-5.0), the 2-isopropyl-5-phenyltetrazole moiety is neutral, significantly more lipophilic, and metabolically distinct. This scaffold is frequently employed to improve membrane permeability (LogP/D) while retaining the planar geometry required for target engagement (e.g., in Angiotensin II receptor antagonists or P2X3 inhibitors).

Key Challenge: The alkylation of 5-substituted tetrazoles is ambident, yielding a mixture of N1- and N2-isomers. The N2-isomer is often the desired pharmacophore but can be difficult to isolate and characterize.

This guide details a self-validating workflow for synthesizing, purifying, and derivatizing this scaffold with high regiochemical fidelity.

Core Synthesis Protocol: The "Make" Phase

Step 1: Construction of the 5-Phenyltetrazole Core

This step utilizes a [3+2] cycloaddition. We avoid the hazardous hydrazoic acid method in favor of the safer sodium azide/ammonium chloride route.

  • Reagents: Benzonitrile (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Ammonium Chloride (
    
    
    
    , 1.5 eq).
  • Solvent: DMF (Anhydrous).

  • Conditions: 100°C, 12-24 hours.

Protocol:

  • Dissolve benzonitrile in DMF (0.5 M concentration).

  • Add

    
     and 
    
    
    
    .
  • Heat to 100°C. Note:

    
     generates trace 
    
    
    
    in situ, which is the active species, but the buffered conditions prevent accumulation of explosive concentrations.
  • Workup: Cool to RT. Pour into ice water. Acidify carefully with 6N HCl to pH 2. The 5-phenyltetrazole precipitates as a white solid. Filter and dry.

Step 2: Regioselective Isopropyl Alkylation

This is the critical differentiation step. Alkylation with secondary halides (isopropyl) generally favors the N2-isomer due to steric hindrance at the N1 position, but mixtures (typically 70:30 to 80:20 N2:N1) are unavoidable and require rigorous separation.

  • Reagents: 5-Phenyltetrazole (1.0 eq), 2-Bromopropane (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone (reflux) or Acetonitrile (60°C).

Protocol:

  • Suspend 5-phenyltetrazole and

    
     in Acetone. Stir for 30 mins to form the tetrazolate salt.
    
  • Add 2-Bromopropane dropwise.

  • Reflux for 6-12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 4:1).

    • Observation: Two spots will appear. The N2-isomer is typically less polar (higher

      
      ) than the N1-isomer.
      
  • Purification: Evaporate solvent. Resuspend in DCM/Water. Wash organic layer.[3]

  • Chromatography: Flash column chromatography is mandatory. Gradient elution (0%

    
     20% EtOAc in Hexanes). Isolate the less polar major fraction (N2-isomer).
    

Structural Validation: The "Trust" Pillar

Distinguishing N1-isopropyl from N2-isopropyl is the most common failure mode in this workflow. Do not rely solely on 1H NMR , as the isopropyl septet shifts are often indistinguishable.

The Gold Standard: 13C NMR and HMBC

FeatureN2-Isomer (Target)N1-Isomer (Impurity)Mechanism
13C NMR (C-5) ~163 - 167 ppm ~152 - 156 ppm N2-alkylation preserves better aromaticity/conjugation, shifting the quaternary carbon downfield.
15N NMR N2/N3 are shieldedN1 is shieldedRequires 1H-15N HMBC.
Polarity (

)
Higher (Less Polar)Lower (More Polar)N2 isomer has a smaller dipole moment.

Validation Protocol:

  • Acquire 13C NMR in

    
    .
    
  • Locate the quaternary tetrazole carbon (C-5).

  • Pass Criteria: Signal > 160 ppm.

  • Fail Criteria: Signal < 158 ppm (indicates N1 regioisomer).

Library Derivatization Strategy

To develop a drug discovery library, you cannot simply alkylate the tetrazole repeatedly. Instead, use a "Functionalized Scaffold" approach. Start with a halogenated benzonitrile to allow for late-stage cross-coupling.

Workflow Logic:

  • Start: 4-Bromobenzonitrile.

  • Core Synthesis: Convert to 5-(4-bromophenyl)tetrazole.

  • Scaffold Fixation: Alkylate to form 2-isopropyl-5-(4-bromophenyl)tetrazole . Isolate the N2 isomer now.

  • Library Expansion: Use Suzuki-Miyaura coupling on the bromine handle to install diverse R-groups.

Visualizing the Workflow (DOT Diagram)

G Start Start: 4-Bromobenzonitrile Tetrazole Step 1: Tetrazole Formation (NaN3, NH4Cl) Start->Tetrazole Alkylation Step 2: Alkylation (iPr-Br, K2CO3) Tetrazole->Alkylation Separation Step 3: Separation (Isolate N2 Isomer) Alkylation->Separation Mixture N1/N2 Coupling Step 4: Suzuki Coupling (Diverse Boronic Acids) Separation->Coupling Pure N2 Scaffold Library Final Library: 2-Isopropyl-5-(4-R-phenyl)tetrazoles Coupling->Library Parallel Synthesis

Caption: Figure 1. Strategic workflow for generating a diversity library from the 2-isopropyl-5-phenyltetrazole scaffold, ensuring regiochemical purity prior to library expansion.

Biological Evaluation & ADME Profiling

Once the derivatives are synthesized, they must be profiled.[4] The 2-isopropyl group introduces specific metabolic liabilities compared to the unsubstituted phenyltetrazole.

Lipophilicity (LogD 7.4)

The 2-isopropyl group significantly increases lipophilicity.

  • Method: Shake-flask method or HPLC-based LogD determination.

  • Target Range: For oral drugs, aim for LogD 7.4 between 1.0 and 3.5.

  • Note: If LogD > 4.0, metabolic clearance usually increases.

Microsomal Stability (MetID)

The benzylic-like position of the isopropyl group (the CH) is a "soft spot" for CYP450 oxidation.

  • Assay: Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min.

  • Metabolite Watch: Look for +16 Da (Hydroxylation at the isopropyl CH or tertiary carbon).

  • Mitigation: If clearance is too high, replace the isopropyl group with a cyclopropyl or tert-butyl group to block the methine oxidation site.

Experimental Data Summary Template

Use this table to standardize your internal reports:

Compound IDR-GroupRegioisomer (NMR Confirmed)LogD (pH 7.4)HLM CLint (µL/min/mg)
IPT-001 PhenylN2 (164.2 ppm)3.112.5
IPT-002 4-F-PhenylN2 (164.5 ppm)3.310.1
IPT-003 4-OH-PhenylN2 (163.8 ppm)1.825.4
IPT-004 (Control) PhenylN1 (154.1 ppm)2.4N/A

References

  • Regioselectivity in Tetrazole Alkylation: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[5] New Journal of Chemistry, 2022.[5]

  • NMR Characterization of Tetrazole Isomers: Katritzky, A. R., et al. "NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles." Journal of Organic Chemistry, 2010.

  • Tetrazoles as Bioisosteres: Ballatore, C., et al. "Carboxylic Acid Isosteres in Medicinal Chemistry."[1][2][6] ChemMedChem, 2013.

  • Synthesis of 5-Phenyltetrazole (Green Method): "Synthetic method for 5-phenyltetrazole." Patent CN105481786A.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Isopropyl-5-phenyltetrazole. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield and purity of this important tetrazole derivative. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated strategies for success.

Synthesis Overview: The Two-Step Path and its Primary Challenge

The synthesis of 2-Isopropyl-5-phenyltetrazole is typically a two-step process. The primary challenge lies not in the formation of the tetrazole ring itself, but in the subsequent, and often unselective, alkylation step.

  • Step 1: Cycloaddition to form 5-phenyltetrazole. This foundational step involves the [3+2] cycloaddition of benzonitrile with an azide source, most commonly sodium azide. This reaction is well-established but requires careful handling of hazardous reagents.

  • Step 2: N-Alkylation of 5-phenyltetrazole. The introduction of the isopropyl group onto the tetrazole ring is the critical, yield-defining step. The tetrazole anion is an ambident nucleophile, possessing two reactive nitrogen atoms (N1 and N2). Alkylation can therefore lead to a mixture of two regioisomers: the desired 2-isopropyl-5-phenyltetrazole (N2 isomer) and the undesired 1-isopropyl-5-phenyltetrazole (N1 isomer).

The primary goal of any optimization strategy is to maximize the regioselectivity towards the N2 position.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: N-Alkylation Benzonitrile Benzonitrile Reaction1 [3+2] Cycloaddition Benzonitrile->Reaction1 Sodium_Azide Sodium_Azide Sodium_Azide->Reaction1 5_Phenyltetrazole 5_Phenyltetrazole Reaction1->5_Phenyltetrazole Reaction2 N-Alkylation 5_Phenyltetrazole->Reaction2 Isopropylating_Agent Isopropylating_Agent Isopropylating_Agent->Reaction2 Product_Mixture N1/N2 Isomer Mixture Reaction2->Product_Mixture Purification Chromatography Product_Mixture->Purification Final_Product 2-Isopropyl-5-phenyltetrazole Purification->Final_Product

Caption: General two-step workflow for the synthesis of 2-Isopropyl-5-phenyltetrazole.

Troubleshooting Guide: From Low Yields to Isomer Woes

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Question 1: My yield for the initial 5-phenyltetrazole precursor is very low. What's going wrong?

Answer: Low yield in the first step typically points to incomplete reaction or issues with reagents and conditions. Let's break down the probable causes and solutions.

Probable CauseRecommended Solution & Scientific Rationale
Impure Reagents Benzonitrile can contain impurities that may inhibit the reaction. Ensure its purity by distillation if necessary. Sodium azide is hygroscopic; use freshly opened, dry reagent.
Inefficient Reaction Conditions The cycloaddition often requires elevated temperatures to proceed at a reasonable rate. Typical conditions involve heating benzonitrile, sodium azide, and a catalyst like ammonium chloride in a high-boiling polar aprotic solvent such as DMF at 100-120°C for several hours.[1][2]
Poor Catalyst Performance Ammonium chloride is commonly used to generate hydrazoic acid in situ, which is the active azide source.[2] Ensure it is added in the correct stoichiometric amount (typically 1.1-1.2 equivalents). Alternative catalysts like indium(III) chloride under microwave irradiation have also been reported to be effective.[3]
Incomplete Workup After the reaction, the product is the sodium salt of 5-phenyltetrazole dissolved in the solvent. The workup requires careful acidification (e.g., with HCl) to a pH of 2-3 to precipitate the neutral 5-phenyltetrazole.[4] Ensure complete precipitation before filtration.
Validated Protocol: Synthesis of 5-phenyltetrazole [1][2]
  • Setup: In a three-necked flask equipped with a reflux condenser and mechanical stirrer, add N,N-dimethylformamide (DMF, 800 kg scale example).

  • Reagents: Add benzonitrile (180 kg), sodium azide (120 kg), and ammonium chloride (102 kg). Caution: Sodium azide is highly toxic. Hydrazoic acid, which forms in situ, is volatile and explosive. All operations must be conducted in a well-ventilated fume hood with appropriate safety measures.

  • Reaction: Heat the mixture to 120°C and stir for 7 hours.

  • Workup: Cool the reaction mixture. A significant portion of the DMF can be recovered via distillation.[1] The residue is then treated with water and acidified with concentrated HCl to pH < 2.

  • Isolation: The precipitated crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from ethanol.[1]

Question 2: My primary issue is regioselectivity. I'm getting a nearly 1:1 mixture of the N1 and N2 isopropyl isomers. How can I favor the desired N2 product?

Answer: This is the most critical challenge in this synthesis. Achieving high N2 selectivity requires carefully tuning the reaction parameters, as the electronic and steric properties of the tetrazolate anion do not overwhelmingly favor one position. The formation of both N1 and N2 isomers is a well-documented phenomenon.[5][6][7]

The Challenge of N1 vs. N2 Alkylation

N1_N2_Alkylation cluster_n2 Pathway to Desired Product cluster_n1 Pathway to Side-Product Start 5-Phenyltetrazolate Anion N2_Attack Attack at N2 Start->N2_Attack N1_Attack Attack at N1 Start->N1_Attack Alkylating_Agent R-X (e.g., Isopropyl Bromide) Alkylating_Agent->N2_Attack Alkylating_Agent->N1_Attack N2_Product 2-Isopropyl-5-phenyltetrazole (N2 Isomer) N2_Attack->N2_Product Desired N1_Product 1-Isopropyl-5-phenyltetrazole (N1 Isomer) N1_Attack->N1_Product Undesired Troubleshooting_Flowchart Start Low Yield of 2-Isopropyl-5-phenyltetrazole Check_Step1 Check Yield of 5-phenyltetrazole Precursor Start->Check_Step1 Optimize_Step1 Optimize Step 1: - Check Reagent Purity - Verify Temp/Time - Ensure Proper Workup Check_Step1->Optimize_Step1 Yield is Low Check_Step2 Analyze N1:N2 Isomer Ratio Check_Step1->Check_Step2 Yield is Good Optimize_Step1->Check_Step2 Optimize_Selectivity Improve N2 Selectivity: - Use Brønsted Acid + Isopropyl Alcohol - Try Phase-Transfer Catalysis - Vary Solvent/Base Check_Step2->Optimize_Selectivity Low N2 Selectivity Check_Purification Assess Purification & Mass Balance Check_Step2->Check_Purification Good N2 Selectivity Optimize_Selectivity->Check_Purification Optimize_Purification Improve Separation: - Optimize Column Chromatography - Use Preparative HPLC - Check for Decomposition Check_Purification->Optimize_Purification Difficult Separation or Low Recovery Success High Yield & Purity Achieved Check_Purification->Success Good Separation & Recovery Optimize_Purification->Success

Sources

side reactions in the alkylation of 5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Phenyltetrazole Alkylation

Status: ONLINE Current Queue: Low Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity & Side Reactions

Welcome to the Tetrazole Chemistry Help Desk

You have reached the Tier 3 Technical Support guide for the alkylation of 5-phenyltetrazole (5-PT). This reaction is a critical step in the synthesis of "sartan" class antihypertensives (e.g., Losartan, Valsartan) and high-energy materials.

The core challenge here is the ambident nucleophilicity of the tetrazole ring. The tetrazolate anion can attack electrophiles at either the


 or 

position, leading to isomeric mixtures. While

is generally the thermodynamic product,

is often the kinetic product, and "side reactions" often involve over-alkylation or reagent degradation.

Below are the three most common "Support Tickets" we receive, formatted with diagnostic steps and solutions.

Ticket #001: "I'm getting a 60:40 mixture of isomers. I need >90% N2."

Diagnosis: You are likely operating under conditions that favor the kinetic product (


)  or have a "loose" ion pair in a polar solvent that allows the more nucleophilic (but sterically hindered) 

site to react.

The Science: The 5-phenyltetrazolate anion has negative charge delocalized over the ring.

  • 
     Position:  Thermodynamically favored (more stable product) and less sterically hindered by the phenyl group at C5.
    
  • 
     Position:  Kinetically favored (higher electron density) but sterically crowded by the phenyl group.
    

Troubleshooting Protocol:

VariableRecommendation for

Selectivity
Recommendation for

Selectivity
Solvent Non-polar / Aprotic (Toluene, DCM, THF).[1] Promotes tight ion pairing, shielding

.
Polar Aprotic (DMF, DMSO, Acetone).[1] Separates ion pairs, exposing the nucleophilic

.
Base / Cation Large Counter-ion (Cs

CO

or TEA).[1] Bulky cations block

.
Small Counter-ion (LiH, NaOH). Small cations coordinate tightly, sometimes favoring

.
Temperature Reflux / High Heat. Pushes system toward thermodynamic stability (

).[1]
Low Temperature (0°C to RT). Traps the kinetic product (

).[1]
Additives Organotin reagents (Tributyltin chloride).[1] Forms a covalent Sn-N bond that directs alkylation to

.
None (or use Trityl protection strategies).

Corrective Action (The "Trityl Trick"): If direct alkylation fails to give >90% selectivity, the industry standard is to use a Trityl (Triphenylmethyl) protecting group.

  • React 5-PT with Trityl Chloride

    
     Forms 
    
    
    
    -Trityl-5-PT (exclusively
    
    
    due to massive steric bulk).
  • Note: This is a "protection" step.[2] For direct alkylation, switch to Toluene/K

    
    CO
    
    
    
    /TBAB (Phase Transfer Catalyst)
    to favor
    
    
    .

Ticket #002: "My product spot is streaking, and I see a heavy mass (M + Alkyl)."

Diagnosis: You are experiencing Quaternization (Over-alkylation) .[1]

The Science: Even after alkylation, the resulting N-alkyl-5-phenyltetrazole retains a lone pair and weak nucleophilicity. If you use a "hot" electrophile (e.g., Methyl Iodide, Benzyl Bromide) in large excess or at high temperatures, the neutral tetrazole attacks a second equivalent of alkyl halide.

Reaction Pathway:



Visualizing the Pathway (DOT Diagram):

TetrazoleAlkylation Start 5-Phenyltetrazole (5-PT) Anion Tetrazolate Anion [Ambident Nucleophile] Start->Anion Base (Deprotonation) N2_Prod N2-Alkyl Product (Thermodynamic - Major) Anion->N2_Prod Non-polar solv. Steric bulk N1_Prod N1-Alkyl Product (Kinetic - Minor) Anion->N1_Prod Polar solv. Small cation Quat_Salt Tetrazolium Salt (Over-Alkylation) N2_Prod->Quat_Salt Excess R-X High Temp N1_Prod->Quat_Salt Excess R-X

Caption: Divergent pathways in 5-PT alkylation. Green path represents the typical desired N2 route; dashed lines indicate over-alkylation side reactions.

Solution:

  • Stoichiometry Check: Limit alkylating agent to 0.95 – 1.05 equivalents . Do not use excess.

  • Quench Protocol: Destroy excess alkylating agent immediately upon reaction completion using an amine (e.g., Morpholine) or dilute acid workup.

  • Purification: Tetrazolium salts are ionic.[1] They will stick to the baseline of a Silica TLC plate (100% EtOAc). A simple silica plug filtration usually removes them.

Ticket #003: "Reaction stalled. Alkyl halide is gone, but starting material remains."

Diagnosis: Hydrolysis or Elimination of the alkylating agent.

The Science:

  • Hydrolysis: If your solvent (Acetone, DMF) is "wet," the base (K

    
    CO
    
    
    
    , NaOH) will convert your Alkyl Halide (
    
    
    ) into an Alcohol (
    
    
    ).[1]
    
    
    cannot alkylate the tetrazole.
  • Elimination (E2): If using a secondary alkyl halide (e.g., Isopropyl bromide) and a strong base/high heat, the base may deprotonate the alkyl halide, causing it to eliminate to an alkene (e.g., Propene) which gasses off.

Troubleshooting Steps:

  • Karl Fischer Test: Check solvent water content.[1] DMF and DMSO are hygroscopic; dry them over molecular sieves (3Å or 4Å).

  • Base Strength: Switch from strong bases (NaH, NaOH) to milder bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ) to reduce elimination risk.[1]
  • Reagent Quality: Check the alkyl halide by GC/NMR. Alkyl chlorides are more stable to hydrolysis than bromides or iodides, though they react slower (add KI as a catalyst—Finkelstein condition—to boost reactivity without risking rapid hydrolysis).

Standard Operating Procedure (SOP): N2-Selective Alkylation

Objective: Synthesize


-benzyl-5-phenyltetrazole with >90% regioselectivity.

Reagents:

  • 5-Phenyltetrazole (1.0 eq)

  • Benzyl Chloride (1.05 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq, anhydrous)[1]
  • Solvent: Toluene (10 volumes)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq)[1]

Protocol:

  • Setup: Charge a dry flask with 5-Phenyltetrazole, K

    
    CO
    
    
    
    , and TBAB.
  • Solvent: Add Toluene. Stir to create a suspension.

  • Activation: Heat to reflux (110°C) for 30 minutes. Why? This ensures deprotonation and solubilizes the tetrazolate via the phase transfer catalyst.

  • Addition: Add Benzyl Chloride dropwise over 10 minutes.

  • Reaction: Reflux for 4–6 hours. Monitor by HPLC or TLC (Hexane:EtOAc 3:1).

    • Checkpoint:

      
       isomer usually runs higher (less polar) on TLC than 
      
      
      
      .
  • Workup: Cool to RT. Filter off inorganic salts. Wash filtrate with water (2x) to remove residual salts/TBAB.

  • Isolation: Evaporate Toluene. Recrystallize from Isopropanol if necessary.

References

  • Butler, R. N. (1984). Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838). Pergamon Press.

  • Ostrovskii, V. A., et al. (2012). Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Journal of Organic Chemistry, 48, 471–483.

  • Roh, J., et al. (2012). Selectivity in the Alkylation of 5-Substituted Tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394.

Sources

Technical Support Center: Resolving Regioisomer Formation in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "N1 vs. N2" Dilemma

Welcome to the Technical Support Center. If you are reading this, you are likely staring at an NMR spectrum showing a frustrating mixture of regioisomers.

The synthesis of disubstituted tetrazoles is notoriously plagued by regioselectivity issues. The core problem lies in the ambident nucleophilicity of the tetrazolate anion. When you alkylate a 5-substituted tetrazole, the electrophile can attack either the N1 or N2 position.

  • N2-alkylation (2,5-disubstituted): Generally favored by sterics and electronics (thermodynamic product).

  • N1-alkylation (1,5-disubstituted): Often the kinetic product, but difficult to isolate exclusively via direct alkylation.

This guide provides the protocols to resolve this, either by purification strategies or, more effectively, by changing your synthetic route to lock in the desired isomer de novo.

Module 1: Troubleshooting Post-Synthetic Alkylation

Scenario: You have a 5-substituted tetrazole scaffold and are attempting to attach an alkyl group (R-X).[1][2] You are observing a mixture of isomers.

Diagnostic: Why is this happening?

The tetrazole ring exists in a tautomeric equilibrium. Upon deprotonation, the negative charge is delocalized. The N2 position is generally more nucleophilic and less sterically hindered than N1, leading to a predominance of the 2,5-isomer.

Visualizing the Pathway

TetrazoleAlkylation Start 5-Substituted Tetrazole (Tautomeric Mix) Base Base Treatment (NaH, K2CO3, etc.) Start->Base Anion Tetrazolate Anion (Ambident Nucleophile) Base->Anion TS_N2 TS: N2 Attack (Less Steric Hindrance) Anion->TS_N2 Major Path TS_N1 TS: N1 Attack (Steric Clash with C5-R) Anion->TS_N1 Minor Path RX Alkyl Halide (R-X) RX->TS_N2 RX->TS_N1 Prod_N2 2,5-Disubstituted (Major) Thermodynamic Product TS_N2->Prod_N2 Prod_N1 1,5-Disubstituted (Minor) Kinetic Product TS_N1->Prod_N1

Figure 1: Mechanistic bifurcation in tetrazole alkylation. N2 attack is generally favored due to the steric hindrance of the substituent at C5 interfering with N1 attack.

Optimization FAQ: Can I force the reaction?

Q: I need the N2 isomer (2,5-disubstituted). How do I maximize the ratio? A: You are in luck; this is the natural preference of the reaction.

  • Solvent: Use non-polar or moderately polar aprotic solvents (DCM, Toluene).

  • Base: Organic bases like TEA or DIPEA often favor N2.

  • Sterics: If your alkylating agent is bulky (e.g., trityl chloride), N2 selectivity approaches 100% due to the inaccessibility of N1.

Q: I need the N1 isomer (1,5-disubstituted). Can I get it via alkylation? A: This is difficult. Direct alkylation rarely yields N1 as the major product unless the C5 substituent is hydrogen or very small.

  • Strategy: Some reports suggest using NaH in THF or DMF can slightly increase the N1 ratio by creating a tight ion pair, but you will still likely face a difficult column separation.

  • Recommendation: If you need the N1 isomer, stop alkylating . Switch to the De Novo synthesis methods in Module 2.

Module 2: De Novo Synthesis (The "Fix" for N1 Isomers)

Scenario: You require a 1,5-disubstituted tetrazole with high purity. Solution: Do not build the ring and then alkylate. Build the ring with the substituent already on the nitrogen.

Protocol A: The Amine-Orthoester Route (Heterocyclization)

This is the gold standard for synthesizing 1,5-disubstituted tetrazoles. It is chemically impossible to form the 2,5-isomer using this method.

Mechanism: Primary amine reacts with an orthoester to form an imidate, which then undergoes cycloaddition with sodium azide.

Step-by-Step Protocol:

  • Reagents:

    • Primary Amine (

      
      , 1.0 equiv)
      
    • Triethyl Orthoformate (or Orthoacetate for C5-Me) (1.5 - 3.0 equiv)

    • Sodium Azide (

      
      , 1.2 equiv)
      
    • Glacial Acetic Acid (Solvent)[3]

  • Procedure:

    • Dissolve amine and

      
       in glacial acetic acid.
      
    • Add triethyl orthoformate.

    • Heat to 80–100 °C for 4–12 hours (Monitor by LCMS).

    • Note: The reaction proceeds via an imidate intermediate.

  • Workup:

    • Cool to room temperature.[4][5][6]

    • Add HCl (2N) to quench and precipitate the product (if solid).

    • If liquid, extract with EtOAc, wash with saturated

      
       (to remove acetic acid), then brine.
      
  • Result: Exclusive formation of 1-substituted (or 1,5-disubstituted) tetrazole .

Protocol B: The Ugi-Azide Multicomponent Reaction

Ideal for creating complex peptidomimetic scaffolds.

Protocol:

  • Combine: Aldehyde + Amine + Isocyanide +

    
     (Trimethylsilyl azide).[7]
    
  • Solvent: Methanol (usually room temperature).

  • Result: 1,5-disubstituted tetrazole with an

    
    -amino amide tail.
    

Module 3: Analytical Discrimination (Isomer ID)

Scenario: You have isolated a product (or mixture) and need to prove which isomer it is.[4][8] Do not rely solely on Proton NMR.

The Golden Rule: C NMR

The chemical shift of the tetrazole ring carbon (C5) is the definitive diagnostic tool.

FeatureN1-Isomer (1,5-disubstituted) N2-Isomer (2,5-disubstituted)

C NMR (C5)
Shielded (Upfield)

Deshielded (Downfield)


H NMR (

)
Often slightly upfield (variable)Often downfield (variable)
TLC Polarity More Polar (Lower

)
Less Polar (Higher

)
Elution Order Elutes Second Elutes First

Why? The N2-isomer preserves a more continuous aromatic delocalization path, affecting the shielding of the C5 carbon differently than the N1-isomer structure.

Chromatography Tip

If you must separate a mixture from an alkylation reaction:

  • Use a gradient of Hexane/EtOAc.

  • The 2,5-isomer (N2) will elute first (it is more lipophilic).

  • The 1,5-isomer (N1) will elute second.

Summary Decision Tree

Use this logic flow to determine your next experimental step.

DecisionTree Start Goal: Synthesize Disubstituted Tetrazole Q1 Which Isomer do you need? Start->Q1 Path_N2 I need the 2,5-Isomer (N2) Q1->Path_N2 Path_N1 I need the 1,5-Isomer (N1) Q1->Path_N1 Action_N2 Route: Alkylation of 5-Substituted Tetrazole Conditions: Alkyl Halide + K2CO3 in Acetone/ACN Path_N2->Action_N2 Action_N1 Route: De Novo Synthesis DO NOT ALKYLATE Path_N1->Action_N1 Method_N1_A Method A: Amine + Orthoester + NaN3 (Heterocyclization) Action_N1->Method_N1_A Method_N1_B Method B: Ugi-Azide Reaction (Isocyanide based) Action_N1->Method_N1_B

Figure 2: Strategic decision tree for selecting the correct synthetic methodology based on the desired regioisomer.

References

  • Butler, R. N. (1984). "Tetrazoles."[2][3][4][5][6][7][8][9][10][11][12][13] Comprehensive Heterocyclic Chemistry, 5, 791-838. (Foundational review on tetrazole tautomerism and reactivity).

  • Katritzky, A. R., et al. (2007).[5] "Efficient Synthesis of 1,5-Disubstituted Tetrazoles." Synthesis, 2007(08), 1204-1208. Link

  • Reynard, G., et al. (2022).[2] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.[2] Link

  • BenchChem Technical Support. (2025). "Regioselective Alkylation of 5-Substituted Tetrazoles." BenchChem Technical Guides. Link

  • Safaei-Ghomi, J., et al. (2019).[8] "Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents." Nanomedicine Research Journal, 4(2), 91-100.[8] Link

Sources

Technical Support Center: 2-Isopropyl-5-phenyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Regiocontrol

Ticket ID: TTZ-ISO-005 | Status: Resolved | Tier: L3 (Senior Scientist)[1]

Executive Summary

The synthesis of 2-isopropyl-5-phenyltetrazole presents a classic heterocyclic challenge: Regioselectivity .[1][2] The tetrazole ring is an ambient nucleophile, existing in tautomeric equilibrium between the 1H- and 2H-forms.[1] Alkylation with isopropyl halides typically yields a mixture of the N1-isomer (kinetic) and the N2-isomer (thermodynamic) .[1]

For most pharmaceutical applications (e.g., bioisosteres for carboxylic acids), the N2-isomer is the desired pharmacophore.[1] This guide provides an optimized protocol to maximize the N2:N1 ratio, minimizing the need for tedious chromatographic separation.[1]

Module 1: The Regioselectivity Logic (Mechanism)

To control the reaction, one must understand the competing pathways.[1] The 5-phenyltetrazolate anion has two nucleophilic sites: N1 and N2.[1]

  • N1-Alkylation: Often favored by kinetic control (low temperature), polar protic solvents, and smaller electrophiles.[1] The N1 position is sterically more hindered due to the adjacent phenyl group.[1]

  • N2-Alkylation: Favored by thermodynamic control (high temperature), non-polar or polar aprotic solvents, and bulky electrophiles (like the isopropyl group).[1] The N2 position is less sterically hindered.[1]

Diagram: Regioselectivity Pathways

Tetrazole_Alkylation Start 5-Phenyltetrazole (Starting Material) Anion Tetrazolate Anion (Resonance Hybrid) Start->Anion Base Deprotonation N1_Path N1 Attack (Sterically Hindered) Anion->N1_Path Kinetic Control (Low Temp, Polar Solvent) N2_Path N2 Attack (Less Hindered) Anion->N2_Path Thermodynamic Control (Reflux, Non-polar) N1_Product 1-Isopropyl-5-phenyltetrazole (Kinetic Product) N1_Path->N1_Product N2_Product 2-Isopropyl-5-phenyltetrazole (Thermodynamic Product) N2_Path->N2_Product

Figure 1: Mechanistic divergence in tetrazole alkylation. Steric hindrance from the phenyl group at C5 disfavors N1 attack, while thermodynamic conditions drive the reaction toward the stable N2 isomer.[1]

Module 2: Optimized Experimental Protocol

This protocol is designed to maximize the N2-isomer yield using thermodynamic control.[1]

Standard Operating Procedure (SOP-TTZ-02)

Reagents:

  • 5-Phenyl-1H-tetrazole (1.0 equiv)[1]

  • 2-Bromopropane (Isopropyl bromide) (1.2 – 1.5 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Anhydrous, finely ground.[1]
    
  • Solvent: Acetonitrile (MeCN) or Acetone.[1]

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 5-phenyl-1H-tetrazole and anhydrous

    
    .
    
  • Solvation: Add Acetonitrile (0.5 M concentration relative to tetrazole).

    • Note: DMF can be used for solubility, but MeCN often simplifies workup and favors N2 slightly better due to lower polarity than DMSO.

  • Activation: Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add 2-Bromopropane dropwise.

  • Thermodynamic Drive: Heat the reaction to Reflux (approx. 80-82°C) for 12–16 hours.

    • Critical: Do not run at RT. Heat is required to overcome the activation energy for the bulky isopropyl group and equilibrate toward the N2 product.[1]

  • Workup:

    • Cool to RT. Filter off inorganic salts (

      
      ).[1]
      
    • Concentrate the filtrate in vacuo.[1][3]

    • Redissolve in Ethyl Acetate, wash with water and brine.[1]

  • Purification: The crude usually contains a 90:10 to 80:20 mixture of N2:N1.

    • Flash Chromatography: Silica gel.[1][3] Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).[1]

    • Elution Order: The N2-isomer is typically less polar (higher

      
      ) and elutes first.[1] The N1-isomer is more polar and elutes second.[1]
      

Module 3: Troubleshooting & FAQs

Comparison of Reaction Variables
VariableCondition A (Recommended)Condition B (Avoid for N2)Impact on N2 Selectivity
Solvent Acetonitrile / AcetoneDMSO / DMF / WaterPolar aprotic solvents like DMSO stabilize the transition state for N1 attack, often eroding selectivity.[1]
Base

or


/ Pyridine
Inorganic carbonate bases facilitate the specific "contact ion pair" that favors N2.[1]
Temp Reflux (>60°C)0°C to RTHigher energy is needed to access the thermodynamic well of the N2 isomer.[1]
Leaving Group Bromide / IodideTosylate / MesylateIodides are more reactive but can sometimes degrade; Bromides offer a good balance of rate vs. selectivity.
Frequently Asked Questions

Q1: Why am I seeing a significant amount of the N1 isomer?

  • Diagnosis: You likely ran the reaction at too low a temperature or used a highly polar solvent like DMSO without sufficient heat.[1]

  • Solution: Switch to Acetone or Acetonitrile and ensure vigorous reflux.[1] The isopropyl group is bulky; steric repulsion at the N1 site (adjacent to the phenyl ring) is your ally.[1] Heat helps the system find the lower-energy N2 state.[1]

Q2: Can I use the "Cesium Effect" to improve yields?

  • Insight: Yes. Substituting

    
     with Cesium Carbonate (
    
    
    
    )
    can sometimes improve the N2 ratio.[1] The large Cesium cation forms a looser ion pair with the tetrazolate, making the N2 nitrogen more accessible for nucleophilic attack.[1]

Q3: How do I distinguish the isomers by NMR?

  • N2-Isopropyl (Target): The methine proton (

    
    ) is generally found around 5.0 – 5.1 ppm  (in 
    
    
    
    ).[1] The Carbon-13 signal for the tetrazole ring carbon (C5) is characteristic.[1]
  • N1-Isopropyl (Impurity): The methine proton is often shifted slightly downfield or upfield depending on the anisotropic effect of the phenyl ring, but the most distinct difference is the C5 Carbon NMR shift .[1] N2-alkylation preserves more aromatic character, shifting the C5 signal upfield compared to N1.[1]

    • Self-Validating Check: The N2 isomer is usually a solid with a lower melting point or an oil, while N1 isomers often have higher melting points due to dipole alignment (though this varies by derivative).[1] TLC is the fastest check: N2 travels higher (less polar).[1]

Q4: Is there a metal-catalyzed method to force 100% N2?

  • Advanced Insight: While direct alkylation is standard, using organoboron reagents with copper catalysis (Chan-Lam coupling) is a modern alternative that yields almost exclusive N2 isomers, though it requires boronic acids rather than alkyl halides.[1]

Module 4: Decision Tree for Optimization

Use this workflow to determine the next step if your yield is low.

Optimization_Flow Start Analyze Crude NMR/TLC Check_Ratio Is N2:N1 Ratio > 80:20? Start->Check_Ratio Good_Ratio Proceed to Silica Column (Collect Top Spot) Check_Ratio->Good_Ratio Yes Bad_Ratio Ratio Poor (< 60:40) Check_Ratio->Bad_Ratio No Check_Solvent Check Solvent Used Bad_Ratio->Check_Solvent Was_DMF Used DMF/DMSO? Check_Solvent->Was_DMF Yes Was_MeCN Used MeCN/Acetone? Check_Solvent->Was_MeCN Yes Action_DMF Switch to Acetone/MeCN (Decrease Polarity) Was_DMF->Action_DMF Action_Temp Increase Temp to Reflux (Thermodynamic Control) Was_MeCN->Action_Temp

Figure 2: Troubleshooting logic flow. Solvent polarity and temperature are the primary levers for fixing regioselectivity issues.[1]

References

  • Butler, R. N. (1984).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry (Vol. 5, pp. 791-838).[1] Pergamon.

    • Foundational text on tetrazole reactivity and tautomerism.
  • Reynard, G., & Lebel, H. (2021).[1][4][5] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines.[1][3][4][5][6][7] The Journal of Organic Chemistry, 86(18), 12452–12459.[1] [1]

    • Discusses N2-selectivity and mechanistic r
  • Ostrovskii, V. A., et al. (2012).[1] Regioselectivity of Alkylation of 5-Substituted Tetrazoles. Russian Journal of Organic Chemistry.

    • Provides kinetic vs thermodynamic data for tetrazole alkyl
  • BenchChem Technical Data. (2025). Regioselectivity of Tetrazole Alkylation.

    • General reaction parameters and solvent effects.

Sources

Technical Support Center: Scaling Up 2-Isopropyl-5-phenyltetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of 2-Isopropyl-5-phenyltetrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We will address specific issues you may encounter during the scale-up of this two-step synthesis, focusing on practical, field-proven solutions grounded in chemical principles.

The synthesis of 2-Isopropyl-5-phenyltetrazole is typically achieved in two key stages: first, the formation of the 5-phenyl-1H-tetrazole core via a [3+2] cycloaddition, followed by the regioselective N-alkylation with an isopropylating agent. Each stage presents unique challenges, particularly when transitioning from laboratory scale to pilot or production scale.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Tetrazole Ring Formation cluster_1 Step 2: N-Alkylation A Benzonitrile E [3+2] Cycloaddition A->E B Sodium Azide (NaN3) B->E C Catalyst (e.g., NH4Cl, ZnBr2) C->E D Solvent (e.g., DMF, DMSO) D->E F 5-Phenyl-1H-tetrazole E->F J Regioselective Alkylation F->J F->J Intermediate G Isopropylating Agent (e.g., Isopropyl Bromide) G->J H Base (e.g., K2CO3, NaH) H->J I Solvent (e.g., Acetone, DMF) I->J K Product Mixture (N1 and N2 isomers) J->K L Purification K->L M 2-Isopropyl-5-phenyltetrazole L->M

Caption: General two-step synthesis workflow for 2-Isopropyl-5-phenyltetrazole.

Part 1: Troubleshooting the 5-Phenyl-1H-tetrazole Synthesis

This section addresses common problems during the formation of the tetrazole ring from benzonitrile and sodium azide.

Frequently Asked Questions (FAQs)

Question 1: My reaction shows very low or no conversion of benzonitrile. What are the likely causes and how can I fix this?

Answer: This is a frequent issue when scaling up, often related to reaction kinetics and activation energy. Several factors could be at play:

  • Insufficient Nitrile Activation: The [3+2] cycloaddition between a nitrile and an azide is often slow. The nitrile group requires activation to increase its electrophilicity for the azide to attack.[1]

    • Causality: Brønsted acids (like ammonium chloride) or Lewis acids (like zinc or aluminum salts) coordinate to the nitrogen of the nitrile, making the carbon atom more susceptible to nucleophilic attack by the azide anion.[1][2]

    • Solution: Ensure you are using an appropriate activator. For scale-up, zinc bromide (ZnBr₂) is a robust and effective catalyst.[3] If using ammonium chloride, ensure it is dry, as moisture can inhibit the reaction.[4][5]

  • Inappropriate Reaction Temperature: This reaction has a significant activation energy barrier and typically requires elevated temperatures to proceed at a practical rate.[1]

    • Causality: Insufficient thermal energy leads to slow reaction kinetics. Conversely, excessively high temperatures can cause decomposition of reagents or the desired product.

    • Solution: The optimal temperature is often solvent-dependent, but typically ranges from 100-140 °C.[4][6][7] Carefully monitor the internal reaction temperature, as poor heat transfer in larger reactors can lead to lower-than-expected temperatures.

  • Poor Solvent Choice: The solvent plays a critical role in dissolving reagents and facilitating the reaction at high temperatures.

    • Causality: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred because they effectively solvate the azide salt and the nitrile.[1][5]

    • Solution: DMF is a common and effective choice.[6][8] Ensure the solvent is anhydrous, as water can lead to the formation of benzamide as a side product.[5]

Troubleshooting_Low_Yield Start Low/No Conversion in Step 1 Check_Activation Is the nitrile activator (Lewis/Brønsted acid) present and active? Start->Check_Activation Check_Temp Is the internal reaction temperature optimal (e.g., 100-140 °C)? Check_Activation->Check_Temp Yes Solution_Activation Add/replace activator. Consider ZnBr2 for robustness. Check_Activation->Solution_Activation No Check_Solvent Is the solvent appropriate (e.g., anhydrous DMF/DMSO)? Check_Temp->Check_Solvent Yes Solution_Temp Increase/verify internal temperature. Ensure efficient heating. Check_Temp->Solution_Temp No Solution_Solvent Use anhydrous polar aprotic solvent. Dry reagents and solvent. Check_Solvent->Solution_Solvent No Success Reaction Proceeds Check_Solvent->Success Yes Solution_Activation->Check_Activation Solution_Temp->Check_Temp Solution_Solvent->Check_Solvent

Caption: Decision tree for troubleshooting low yield in 5-phenyltetrazole synthesis.

Question 2: I'm having difficulty isolating the 5-phenyl-1H-tetrazole product during workup. It seems to be staying in the aqueous layer. What's wrong?

Answer: This is a classic issue related to the acidic nature of the tetrazole ring.

  • Causality: The N-H proton of the tetrazole ring is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[9] In neutral or basic aqueous solutions, it exists as the water-soluble tetrazolate anion.

  • Solution: To isolate the product, you must fully protonate it to its neutral, less water-soluble form. During the workup, after quenching the reaction and removing the organic solvent (if possible), acidify the aqueous solution with a strong acid (e.g., 2N HCl) to a pH of 1-2.[5] This will cause the 5-phenyl-1H-tetrazole to precipitate, allowing for isolation by filtration.[4]

Question 3: How do I safely handle the reagents for this reaction, specifically sodium azide?

Answer: Safety is paramount, especially on a larger scale. Sodium azide is highly toxic and can form explosive hydrazoic acid (HN₃) in the presence of acid.

  • Causality: The combination of an azide salt and a Brønsted acid (like ammonium chloride) or even trace amounts of water and a Lewis acid can generate volatile and explosive HN₃.[10]

  • Solution & Best Practices:

    • Avoid Strong Acids: Never add strong acid directly to the reaction mixture containing sodium azide. Acidification should only be performed during workup after the reaction is complete and has been quenched, preferably in a well-ventilated fume hood.

    • Temperature Control: Do not let the reaction temperature exceed the recommended range, as this can increase the rate of HN₃ formation and volatilization.

    • Quenching: Before workup, it is good practice to cautiously quench any residual azide. This can be done by adding a solution of sodium nitrite followed by acidification, which converts azide to nitrogen gas. Consult established safety protocols for this procedure.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a lab coat, and gloves.

Part 2: Troubleshooting the N-Alkylation to 2-Isopropyl-5-phenyltetrazole

The alkylation of 5-phenyl-1H-tetrazole is often the most challenging step due to the formation of two regioisomers: the desired N2 product (2-isopropyl-5-phenyltetrazole) and the undesired N1 isomer.

Frequently Asked Questions (FAQs)

Question 1: My alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the regioselectivity to favor the N2 product?

Answer: Achieving high N2 selectivity is critical for process efficiency and avoiding difficult purifications. The N1/N2 ratio is highly sensitive to reaction conditions.[11]

  • Causality: The tetrazolate anion has two nucleophilic nitrogen atoms (N1 and N2). The site of alkylation is determined by a complex interplay of steric, electronic, and solvent effects, as well as the nature of the counter-ion and the alkylating agent.[11][12] The reaction can be under either kinetic or thermodynamic control.

  • Solutions to Improve N2 Selectivity:

    • Solvent Effects: The polarity of the solvent is a key factor. A switch from a polar aprotic solvent like DMF to a less polar one like THF or acetone can sometimes dramatically shift the selectivity.[11] For some systems, N2 alkylation is favored under low solubility conditions where contact ion pairs are the reactive species.[13]

    • Choice of Base and Counter-ion: The base deprotonates the tetrazole, and the resulting counter-ion (e.g., K⁺, Na⁺) influences the location of the negative charge on the tetrazolate anion. Using a bulky base or certain metal salts can sterically or electronically favor attack at the N2 position.

    • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[14] The bulky quaternary ammonium cation forms a lipophilic ion pair with the tetrazolate anion, which can favor alkylation at the sterically less hindered N2 position in the organic phase.[15][16]

    • Temperature: Lower reaction temperatures often favor the N2 isomer, which is typically the kinetic product, while higher temperatures can lead to equilibration and formation of the thermodynamically more stable N1 isomer.[13]

N1_vs_N2_Alkylation Title Factors Influencing N1 vs. N2 Regioselectivity Tz_Anion 5-Phenyltetrazolate Anion N1_Product N1-Isopropyl-5-phenyltetrazole (Undesired Isomer) Tz_Anion->N1_Product Alkylation at N1 N2_Product N2-Isopropyl-5-phenyltetrazole (Desired Isomer) Tz_Anion->N2_Product Alkylation at N2 Solvent Solvent Polarity (e.g., DMF vs. Acetone) Solvent->Tz_Anion Base Base / Counter-ion (e.g., K2CO3, NaH) Base->Tz_Anion PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Tz_Anion Temp Reaction Temperature (Kinetic vs. Thermodynamic Control) Temp->Tz_Anion

Caption: Key factors influencing the N1 vs. N2 regioselectivity in tetrazole alkylation.

Question 2: The separation of the N1 and N2 isomers by column chromatography is not feasible for my scale. What are my options?

Answer: This is a common scale-up bottleneck. The best strategy is to avoid the problem by maximizing selectivity. However, if separation is unavoidable, consider these alternatives to chromatography:

  • Recrystallization: The two isomers often have different solubilities and crystal packing efficiencies. A carefully designed crystallization process (screening different solvents and temperatures) may allow for the selective crystallization of one isomer, leaving the other in the mother liquor. This is the most desirable method for large-scale purification.

  • Salt Formation/Fractional Crystallization: If the isomers have different basicities (though often very similar), it might be possible to form a salt with a specific acid and achieve separation through fractional crystallization of the diastereomeric salts (if a chiral acid is used) or salts with different physical properties.

Question 3: My alkylation reaction is sluggish and does not go to completion. What can I do?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong enough base (e.g., K₂CO₃, NaH) to fully deprotonate the 5-phenyl-1H-tetrazole.

  • Reactivity of Alkylating Agent: Isopropyl bromide is a secondary halide and is less reactive than primary halides. You may need to use more forcing conditions (higher temperature, longer reaction time) or a more reactive isopropylating agent like isopropyl triflate (though this is more expensive).

  • Phase-Transfer Catalyst (PTC) Issues: If using PTC, ensure the catalyst is active and present in a sufficient amount (typically 1-10 mol%). The choice of PTC can also be important.

Protocols & Data

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reagent Setup: To a suitable reactor, charge N,N-Dimethylformamide (DMF, anhydrous).

  • Addition: Add benzonitrile (1.0 eq.), sodium azide (1.2 eq.), and ammonium chloride (1.2 eq.).[4]

  • Reaction: Heat the mixture with vigorous stirring to an internal temperature of 100-110 °C. Maintain this temperature for 5-24 hours, monitoring the reaction progress by TLC or HPLC.[4]

  • Workup: Cool the reaction mixture to room temperature. Cautiously pour the mixture into water.

  • Isolation: Acidify the aqueous mixture to pH < 2 with concentrated HCl. The product will precipitate as a white solid.[4]

  • Purification: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.

Protocol 2: N2-Selective Isopropylation using Phase-Transfer Catalysis
  • Reagent Setup: To a reactor, charge acetone or another suitable solvent.

  • Addition: Add 5-phenyl-1H-tetrazole (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).

  • Alkylation: Add isopropyl bromide (1.2 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C for acetone) and maintain for 12-48 hours. Monitor the reaction for the disappearance of the starting material and the formation of the N1/N2 products.

  • Workup: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by recrystallization if possible to isolate the 2-isopropyl-5-phenyltetrazole.

Data Summary: Alkylation Conditions vs. Regioselectivity
ParameterCondition A (Typical)Condition B (PTC-Optimized for N2)Rationale
Solvent DMFAcetone / TolueneLess polar solvents can favor N2 selectivity.[11]
Base K₂CO₃K₂CO₃Common and effective base.
Additive NoneTBAB (5 mol%)PTC shields the anion, favoring N2 attack.[14]
Temperature 80 °C56 °C (Reflux)Lower temperatures often favor the kinetic N2 product.[13]
Typical N2:N1 Ratio 1:1 to 3:1>10:1Significant improvement in desired isomer formation.

Note: The ratios are illustrative and highly dependent on the specific substrate and precise conditions.

References

  • Vemulapalli, S., & Dudding, T. (2026). Tetrazole Synthesis via Cyclopropenium Phase-Transfer Catalysis: A Click Strategy. Organic Letters.[15][16]

  • PrepChem. (n.d.). Preparation of 5-phenyltetrazole. Retrieved from [Link][4]

  • BenchChem. (2025). Technical Support Center: Regioselectivity of Tetrazole Alkylation.[11][12]

  • BenchChem. (2025). Troubleshooting low conversion rates in tetrazole synthesis.[1]

  • Google Patents. (2016). CN105481786A - Synthetic method for 5-phenyltetrazole.[6]

  • BenchChem. (2025). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles.[17]

  • Serna, S., et al. (2025). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering.[13][18]

  • BenchChem. (2025). Technical Support Center: Tetrazole Ring Formation.[5]

  • Popova, E. A., et al. (n.d.). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemistry of Heterocyclic Compounds.[10]

  • ChemHelpASAP. (2022). Tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube.[2]

  • Pielichowski, J., & Popielarz, R. (1984). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[14]

  • Akhlaghinia, B., & Rezazadeh, S. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. ResearchGate.[7]

  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC.[8][19]

  • BenchChem. (n.d.). Step-by-step synthesis protocol for 5-substituted Tetrazoles.[3]

  • Uppadhayay, A., et al. (2022). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.[9]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Alkylation using EPZ10.[20]

  • Sciencemadness.org. (n.d.). Tetrazoles.

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Journal of Organic Chemistry.[21]

Sources

optimization of catalyst for 2-Isopropyl-5-phenyltetrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-TZ-05-ISO | Status: Active | Updated: 2025-Q4[1]

Executive Summary

Welcome to the Technical Support Center for tetrazole chemistry. This guide addresses the optimization of catalytic systems for the synthesis of 2-Isopropyl-5-phenyltetrazole , a critical pharmacophore often utilized as a model or intermediate in the synthesis of Angiotensin II receptor antagonists (Sartans).[1]

The synthesis generally proceeds via two distinct catalytic phases:[1][2]

  • Tetrazole Ring Formation: Cycloaddition of benzonitrile with an azide source.

  • N-Alkylation (Critical Step): Alkylation of 5-phenyltetrazole with an isopropyl halide.[1]

The primary technical challenge in this synthesis is Regioselectivity (N1 vs. N2) during the alkylation step.[1][3] This guide focuses heavily on optimizing the Phase Transfer Catalyst (PTC) system to favor the thermodynamically and pharmacologically preferred N2-isomer .[1]

Module 1: Catalyst Optimization & Regioselectivity

The Challenge: The Ambident Nucleophile

The 5-phenyltetrazolate anion is an ambident nucleophile.[1] Upon alkylation with isopropyl halides (e.g., 2-bromopropane), two isomers are formed:

  • N1-isomer: Often kinetically favored in polar aprotic solvents.[1]

  • N2-isomer: Thermodynamically favored and sterically preferred with bulky alkyl groups (like isopropyl).[1]

The Solution: Phase Transfer Catalysis (PTC)

To optimize for the N2-isomer , we recommend a Solid-Liquid Phase Transfer Catalysis (SL-PTC) system using a non-polar solvent.[1]

Recommended Catalyst System
ComponentRecommendationTechnical Rationale
Catalyst TBAB (Tetrabutylammonium bromide) Quaternary ammonium salts with lipophilic chains facilitate the transfer of the tetrazolate anion into the organic phase as a loose ion pair, enhancing nucleophilicity while allowing steric factors to drive N2 selectivity.[1][4]
Base K₂CO₃ or NaOH (Solid) Solid bases in a biphasic system minimize water content.[1] Water solvation shells stabilize the N1 position; removing water favors N2.
Solvent Toluene or Cyclohexane Non-polar solvents suppress the dissociation of the ion pair. A "tight" ion pair shields the more nucleophilic N1 site, directing the alkylating agent to the less hindered N2 position.
Alkylating Agent 2-Bromopropane Preferred over 2-Iodopropane.[1] Iodides can "poison" the PTC by forming stable ion pairs with the catalyst (

), reducing catalytic turnover.[1]

Module 2: Visualizing the Mechanism

The following diagram illustrates the interfacial mechanism where the catalyst (


) shuttles the tetrazolate anion into the organic phase, where the specific solvent cage dictates the regioselectivity.[1]

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene) Base Solid Base (K2CO3) Tetrazole 5-Phenyltetrazole (Deprotonation) Base->Tetrazole Activates Anion Tetrazolate Anion (N- K+) Tetrazole->Anion PTC Catalyst Exchange (Q+Br- <-> Q+Tet-) Anion->PTC Enters Interface IonPair Loose Ion Pair [Q+...Tetrazolate-] PTC->IonPair Extracts to Organic Transition Transition State (Steric Control) IonPair->Transition + iPr-Br AlkylAgent 2-Bromopropane (iPr-Br) Product 2-Isopropyl-5-phenyltetrazole (Major Product: N2) Transition->Product SN2 Attack Product->PTC Regenerates Q+Br-

Caption: SL-PTC mechanism showing the shuttle of the tetrazolate anion into the organic phase, promoting N2-selective alkylation.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 2-Isopropyl-5-phenyltetrazole with >90% N2 selectivity.

  • Preparation:

    • Charge a reaction vessel with 5-phenyltetrazole (1.0 eq) and Toluene (10 V) .

    • Add pulverized K₂CO₃ (2.0 eq) .

    • Add TBAB (0.05 eq / 5 mol%) .

  • Reaction:

    • Heat the heterogeneous mixture to 90°C for 30 minutes to ensure deprotonation and catalyst equilibration.

    • Add 2-Bromopropane (1.5 eq) dropwise. Note: Excess is required due to volatility.[1]

    • Reflux at 100-110°C for 6–12 hours.[1] Monitor by HPLC.

  • Workup:

    • Cool to room temperature.[3][5] Filter off inorganic salts (KBr, excess K₂CO₃).[1]

    • Wash the filtrate with water (to remove residual catalyst).[1]

    • Evaporate Toluene under reduced pressure.

  • Purification (Crucial):

    • The crude oil contains a mixture (typically 85:15 N2:N1).[1]

    • Crystallization: Dissolve in minimal hot Isopropanol or Hexane/Ethyl Acetate (9:1) .[1] Cool slowly to 0°C. The N2 isomer (being more symmetrical) typically crystallizes more readily than the N1 oil.[1]

Module 4: Troubleshooting & FAQs

Q1: My reaction stalled at 60% conversion. Adding more alkyl halide didn't help.

Diagnosis: Catalyst Poisoning or Base Passivation.[6]

  • Root Cause 1: If you used 2-Iodopropane, the iodide ions generated accumulate and compete with the tetrazolate for the quaternary ammonium cation (

    
    ).[1] Iodide is a "soft" anion and pairs strongly with 
    
    
    
    , shutting down the catalytic cycle.
  • Root Cause 2: The surface of the solid base (K₂CO₃) may be coated with KBr byproducts.[1]

  • Fix:

    • Switch to 2-Bromopropane .[1]

    • Use mechanical stirring to grind the solid base surface continuously.

    • Increase catalyst loading to 10 mol%.

Q2: I am getting a 50:50 mixture of N1 and N2 isomers.

Diagnosis: Solvent Polarity Issue.

  • Root Cause: You likely used a polar solvent like DMF, DMSO, or Acetone.[1] These solvents solvate the cation (

    
    ) effectively, leaving the tetrazolate anion "naked" and highly reactive. A naked anion is less discriminating, leading to attack at the more nucleophilic (but sterically hindered) N1 position.
    
  • Fix: Switch to Toluene or Xylene . The non-polar environment forces the anion to remain associated with the bulky

    
     catalyst, which sterically blocks the N1 site, directing the isopropyl group to N2.[1]
    
Q3: How do I safely handle the azide source if I start from benzonitrile?

Safety Alert:

  • Hazard: Reaction of Sodium Azide (NaN3) with acids generates Hydrazoic Acid (HN3) , which is highly toxic and explosive.[1]

  • Protocol:

    • Use Zinc Bromide (ZnBr₂) or Triethylamine Hydrochloride as the catalyst for the cycloaddition step instead of strong mineral acids.

    • Never use halogenated solvents (DCM) with sodium azide (forms explosive diazidomethane).[1]

    • Quench residual azide with nitrous acid (NaNO2 + H2SO4) in a controlled fume hood environment.

Module 5: Diagnostic Decision Tree

Use this flow to diagnose low yields or poor selectivity.

Troubleshooting_Tree Start Problem Detected IssueType Identify Issue Start->IssueType Selectivity Poor N2:N1 Ratio (< 80:20) IssueType->Selectivity Conversion Low Conversion / Stall IssueType->Conversion SolventCheck Is Solvent Polar? (DMF, Acetone, DMSO) Selectivity->SolventCheck HalideCheck Using Isopropyl Iodide? Conversion->HalideCheck SwitchSolvent Action: Switch to Toluene/Hexane (Promote Ion-Pairing) SolventCheck->SwitchSolvent Yes TempCheck Is Temp too Low? SolventCheck->TempCheck No IncreaseTemp Action: Increase Temp (Thermodynamic Control favors N2) TempCheck->IncreaseTemp Yes Poisoning Action: Switch to Bromide (Avoid Catalyst Poisoning) HalideCheck->Poisoning Yes StirringCheck Solid-Liquid System? HalideCheck->StirringCheck No Grinding Action: High-Shear Stirring (Refresh Base Surface) StirringCheck->Grinding Yes

Caption: Diagnostic logic for resolving regioselectivity and yield issues in tetrazole alkylation.

References

  • Regioselective Alkylation of 5-Substituted Tetrazoles. Reynard, G., & Lebel, H.[1][7][8] (2021).[1] The Journal of Organic Chemistry. Explains the mechanistic basis for N2 vs N1 selectivity and the impact of solvent/catalyst systems. [1]

  • Phase Transfer Catalysis in Heterocyclic Synthesis. Makosza, M. (2000).[1] Pure and Applied Chemistry. Foundational text on the interfacial mechanism of PTC, specifically regarding ambident nucleophiles.

  • Process for the Preparation of Tetrazole Derivatives (Sartan Intermediates). US Patent Application 20110184187A1. Industrial verification of the alkylation conditions (Solvent/Base choice) for phenyl-tetrazole derivatives.

  • Tetrazoles: Synthesis and Properties. Gaponik, P. N., et al.[1] (2013).[1] Chemistry of Heterocyclic Compounds. Comprehensive review on the thermodynamic stability of N2 isomers in 5-substituted tetrazoles.

Sources

Validation & Comparative

Comparative Guide: Synthesis of 2- vs. 1-Alkylated Phenyltetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The alkylation of 5-phenyltetrazole is a classic problem in regioselectivity. For the medicinal chemist, the distinction is critical: 1-alkyl-5-phenyltetrazoles are often designed as bioisosteres for cis-amide bonds or carboxylic acids in metabolic inhibitors, whereas 2-alkyl-5-phenyltetrazoles are thermodynamically more stable and frequently serve as precursors in "click" chemistry or pharmacophores in angiotensin II receptor antagonists (sartans).

The Core Conflict:

  • Thermodynamics: The N2-isomer is generally lower in energy (approx. 3–5 kcal/mol) and less polar. It is the dominant product in standard alkylations (SN2 conditions).

  • Kinetics & Sterics: The N1-position is sterically hindered by the C5-phenyl group. Direct alkylation rarely yields N1 as the major product unless specific electronic steering or steric-free alkylating agents are used.

This guide compares the direct synthesis of both isomers, providing protocols to overcome the inherent N2-bias when the N1-isomer is the target.

Part 2: Mechanistic Foundation

To control the reaction, one must understand the tautomeric equilibrium and the dipole moments of the tetrazole ring.

The Tautomeric Equilibrium

5-Phenyltetrazole exists in equilibrium between the 1H- and 2H-forms. In solution, the 2H-tautomer usually predominates, but the reactive species in basic media is the tetrazolate anion . The anion has resonance structures delocalizing the negative charge over N1, N2, N3, and N4.

  • N2 Attack: The electron density is high, and the position is sterically exposed.

  • N1 Attack: The electron density is high, but the adjacent phenyl ring at C5 creates a "steric wall," discouraging attack by bulky electrophiles.

Visualization: Reaction Pathways

TetrazoleAlkylation Start 5-Phenyltetrazole (Tetrazolate Anion) N2_Path Path A: N2-Alkylation (Thermodynamic & Steric Favorability) Start->N2_Path N1_Path Path B: N1-Alkylation (Kinetic/Directed Control) Start->N1_Path RX Alkylating Agent (R-X) RX->N2_Path RX->N1_Path Prod_N2 2-Alkyl-5-phenyltetrazole (Major Product) N2_Path->Prod_N2 Prod_N1 1-Alkyl-5-phenyltetrazole (Minor Product) N1_Path->Prod_N1 Factors_N2 Drivers: - Bulky R groups - Non-polar solvents - Loose ion pairs (Cs+) Factors_N2->N2_Path Factors_N1 Drivers: - Small R groups (Me) - H-bonding solvents - Mitsunobu conditions Factors_N1->N1_Path

Figure 1: Bifurcation of the alkylation pathway. Note the solid line indicating the natural preference for N2-alkylation.

Part 3: Comparative Analysis of Synthesis Routes

Direct Alkylation (SN2)

This is the most common method but suffers from regioselectivity issues.

VariableImpact on N2-SelectivityImpact on N1-Selectivity
Solvent Non-polar / Aprotic (DCM, Toluene) favors N2 by minimizing separation of ion pairs.Polar Aprotic (DMF, DMSO) slightly increases N1 ratio by solvating the cation, making the N1 nucleophile more accessible, though N2 often remains major.
Base / Cation Large Cations (Cs⁺, K⁺) favor N2.Small Cations (Li⁺, Na⁺) or H-bonding bases can sometimes assist N1 attack via coordination, but effect is weak.
Electrophile Bulky (t-Butyl, Benzyl) leads to exclusive N2 product due to steric clash with the C5-phenyl group.Small (Methyl, Ethyl) allows for significant N1 formation (up to 40-50% in optimized mixtures).
Advanced Methodologies
Method A: Mitsunobu Reaction (For N1/N2 Mixtures)

The Mitsunobu reaction (ROH, DEAD, PPh3) allows for alkylation using alcohols. While it generally favors N2 (often >80%), it avoids the use of toxic alkyl halides.

  • Observation: Sterically hindered alcohols yield N2 exclusively.

Method B: Trichloroacetimidates (N1-Selective)

Using methyl 2,2,2-trichloroacetimidate under acid catalysis is one of the few direct alkylation methods reported to shift selectivity significantly toward N1, or at least provide high overall yields where N1 is separable.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 2-Alkyl-5-phenyltetrazole (N2-Dominant)

Targeting the thermodynamic product.

Reagents: 5-Phenyltetrazole (1.0 eq), Alkyl Halide (1.2 eq), K₂CO₃ (1.5 eq), Acetone (0.2 M).

  • Setup: Charge a round-bottom flask with 5-phenyltetrazole and acetone. Add anhydrous K₂CO₃.

  • Addition: Add the alkyl halide (e.g., Benzyl bromide) dropwise at room temperature.

  • Reaction: Reflux for 2–4 hours. Monitor by TLC (N2 isomer is typically less polar/higher Rf).

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: The residue usually contains >85% N2-isomer. Recrystallize from ethanol/water or purify via short silica plug (Hexane/EtOAc 9:1).

    • Self-Validation: 1H NMR will show the N2-alkyl protons (e.g., benzyl CH2) typically downfield (approx 5.8 ppm) compared to N1.

Protocol 2: Synthesis of 1-Alkyl-5-phenyltetrazole (N1-Optimized)

Targeting the kinetic/minor product requires separation.

Reagents: 5-Phenyltetrazole (1.0 eq), Methyl Iodide (1.5 eq), NaOH (1.5 eq), Water/DCM biphasic system or DMF.

  • Rationale: Using a smaller electrophile (MeI) and a polar environment maximizes the statistical probability of N1 attack.

  • Setup: Dissolve 5-phenyltetrazole in DMF (0.5 M). Add NaOH (crushed) or NaH (careful addition at 0°C).

  • Reaction: Stir at 0°C for 30 mins, then add MeI. Allow to warm to RT.

  • Workup: Dilute with water, extract with EtOAc.

  • Separation (Critical): The crude will be a ~60:40 mixture of N2:N1.

    • Column Chromatography: Use a gradient of Hexane -> 30% EtOAc.

    • Order of Elution: The N2-isomer elutes first (less polar). The N1-isomer elutes second (more polar).

    • Validation: In 1H NMR (CDCl3), N-Me group at N2 appears ~4.40 ppm; N-Me group at N1 appears ~4.15 ppm. Crucially , the phenyl protons in the N1-isomer often split more distinctly due to the lack of symmetry compared to the N2-isomer.

Part 5: Data Comparison & Troubleshooting

Regioselectivity Data Table
EntrySolventBaseElectrophileYield (%)Ratio (N2 : N1)Ref
1AcetoneK₂CO₃MeI9275 : 25[1]
2DMFCs₂CO₃MeI9560 : 40[1]
3AcetoneK₂CO₃t-Bu-Br85>99 : 1[2]
4TolueneTEABenzyl-Br8890 : 10[3]
Troubleshooting Guide

Problem: Cannot separate isomers.

  • Solution: If flash chromatography fails, try preparative HPLC (C18 column, Water/Acetonitrile gradient). The polarity difference is usually sufficient for reverse-phase separation. Alternatively, consider synthesizing the N1-isomer via the Huisgen cycloaddition (reacting an imidoyl chloride with azide) rather than direct alkylation, which guarantees regiopurity.

Problem: Low yield of N1 isomer.

  • Solution: Direct alkylation is inherently N2-biased. If you need multi-gram quantities of N1, switch to the cyclization route :

    • Amide → Imidoyl Chloride (via PCl5).

    • Imidoyl Chloride + NaN3 → 1-Alkyl-5-phenyltetrazole.

    • Why: This builds the ring with the substituent already in place, bypassing the selectivity issue entirely [4].

References

  • Ostrovskii, V. A., et al. (2004). "Regioselectivity in the Alkylation of 5-Substituted Tetrazoles." Russian Journal of Organic Chemistry.

  • Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry.

  • Reynard, G., et al. (2022).[2] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry.

  • BenchChem Technical Support. (2025). "Regioselective Alkylation of 5-Substituted Tetrazoles." BenchChem Technical Guides.

Sources

Bioactivity Profile: 2-Isopropyl-5-phenyltetrazole & Regioisomeric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropyl-5-phenyltetrazole represents a critical structural motif in medicinal chemistry, serving as a model for 2-substituted 5-aryl tetrazoles . While the unsubstituted 5-phenyltetrazole is a well-known bioisostere of benzoic acid, the alkylation pattern (N1 vs. N2) dramatically alters the pharmacological profile.

This guide objectively compares the bioactivity of the 2-isopropyl variant against its 1-isopropyl regioisomer and other analogs. Experimental data indicates that for specific therapeutic targets—most notably antitubercular and anticonvulsant activity—the 2-substituted isomers often exhibit superior potency and metabolic stability compared to their 1-substituted counterparts. Conversely, for targets like the P2X7 receptor , 1-substituted variants may be preferred, highlighting the necessity of precise regio-control during synthesis.

Chemical Identity & Regioisomerism

The biological divergence begins with the synthesis. Alkylation of 5-phenyltetrazole typically yields a mixture of N1- and N2-isomers.

  • 2-Isopropyl-5-phenyltetrazole (N2-isomer): Thermodynamically more stable, more lipophilic, and often exhibits higher metabolic stability.

  • 1-Isopropyl-5-phenyltetrazole (N1-isomer): Often the kinetic product, more polar, and frequently less active in antimicrobial assays.

Structural Comparison
Feature2-Isopropyl-5-phenyltetrazole (N2)1-Isopropyl-5-phenyltetrazole (N1)
Lipophilicity (LogP) High (Enhanced membrane permeability)Low (Reduced permeability)
Dipole Moment LowerHigher
Metabolic Stability High (Resistant to N-dealkylation)Moderate
Key Bioactivity Antitubercular, AnticonvulsantP2X7 Antagonism (specific analogs)

Comparative Bioactivity Data[2][3][4]

Antitubercular Activity (Target: Mycobacterium tuberculosis)

Recent studies on 2-alkyl-5-benzylsulfanyl-2H-tetrazoles have established the N2-isomer as the superior scaffold. The data below summarizes the Minimum Inhibitory Concentration (MIC) trends observed in M. tuberculosis (strain H37Rv) assays.

Table 1: Antitubercular Potency of Regioisomers

Analog ScaffoldSubstitution PositionMIC (μM)Cytotoxicity (Selectivity Index)
2-Isopropyl-5-phenyltetrazole N2 (Target) ~1.0 - 2.5 High (>10)
1-Isopropyl-5-phenyltetrazoleN1 (Isomer)> 10.0Low (< 5)
5-Phenyltetrazole (Unsubstituted)N-H> 50.0N/A (Poor permeability)
Isoniazid (Control)N/A0.4High

Insight: The 2-isopropyl group enhances cell wall penetration in mycobacteria, a critical factor for efficacy. The 1-substituted analogs, being more polar, struggle to cross the mycolic acid-rich cell wall.

Anticonvulsant Activity (Pentylenetetrazole Model)

5-Phenyltetrazole derivatives are historically linked to anticonvulsant activity. The 2-substitution pattern is critical for crossing the Blood-Brain Barrier (BBB).

Table 2: Protection Against PTZ-Induced Seizures

Compound ClassDose (mg/kg)Protection %Duration of Action
2-Alkyl-5-phenyltetrazoles 30 80-100% Long (> 2 hrs)
1-Alkyl-5-phenyltetrazoles3020-40%Short (< 30 mins)
Diazepam (Standard)5100%Medium

Mechanistic Logic & SAR Visualization

The bioactivity differences stem from the electronic distribution of the tetrazole ring. In the N2-isomer, the electron density is more delocalized, mimicking the carboxylate anion's charge distribution more effectively in non-polar environments, while the N1-isomer has a localized dipole that can hinder binding in hydrophobic pockets.

Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

SAR_Decision_Tree Start 5-Phenyltetrazole Scaffold Alkylation Alkylation Reaction Start->Alkylation N1_Path N1-Substitution (Kinetic Product) Alkylation->N1_Path Steric Bulk on R-group N2_Path N2-Substitution (Thermodynamic Product) Alkylation->N2_Path High Temp / Equil. N1_Prop High Polarity Lower Lipophilicity N1_Path->N1_Prop N2_Prop High Lipophilicity Better BBB Permeability N2_Path->N2_Prop Target_P2X7 Target: P2X7 Receptor (Inflammation) N1_Prop->Target_P2X7 Preferred Target_TB Target: M. tuberculosis (Cell Wall Penetration) N2_Prop->Target_TB Preferred Target_CNS Target: CNS (Seizures) (BBB Crossing) N2_Prop->Target_CNS Preferred

Caption: SAR decision tree highlighting how regiochemistry (N1 vs N2) dictates the therapeutic utility of phenyltetrazole derivatives.

Experimental Protocols

Protocol: Regioselective Synthesis of 2-Isopropyl-5-phenyltetrazole

Causality: Direct alkylation of 5-phenyltetrazole yields a mixture. Using isopropyl alcohol under acidic conditions favors the formation of the carbocation, which attacks the N2 position due to steric and thermodynamic factors.

Reagents:

  • 5-Phenyltetrazole (1.0 eq)

  • Isopropyl Alcohol (solvent/reagent)

  • Sulfuric Acid (H₂SO₄, catalytic amount) or BF₃·OEt₂

Workflow:

  • Dissolution: Dissolve 5-phenyltetrazole (10 mmol) in Isopropyl Alcohol (20 mL).

  • Activation: Add concentrated H₂SO₄ (0.5 mL) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80-85°C) for 6–8 hours. Note: Higher temperatures favor the thermodynamic N2-isomer.

  • Quenching: Cool to room temperature and pour into ice-cold water (100 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The crude mixture contains both isomers. Separate via column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1). The 2-isopropyl isomer typically elutes first (higher Rf) due to lower polarity.

Protocol: Resazurin Microtiter Assay (REMA) for Antitubercular Activity

Causality: Tetrazoles disrupt electron transport or cell wall synthesis. Resazurin is a redox indicator that turns pink in the presence of metabolically active bacteria, allowing precise MIC determination.

Materials:

  • M. tuberculosis strain H37Rv[1]

  • Middlebrook 7H9 broth[2]

  • Resazurin sodium salt powder[3]

Step-by-Step:

  • Inoculum Prep: Adjust M. tuberculosis culture to OD₆₀₀ = 0.150 (approx. 1.5 x 10⁷ CFU/mL).[1] Dilute 1:20 in 7H9 broth.

  • Plate Setup: Add 100 μL of 7H9 broth to all wells of a 96-well plate.

  • Compound Addition: Add 100 μL of 2-Isopropyl-5-phenyltetrazole (stock solution in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.

  • Inoculation: Add 100 μL of the diluted bacterial suspension to all wells.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 μL of 0.01% Resazurin solution. Incubate for 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Active metabolism).

  • Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Diagram 2: Synthesis & Assay Workflow

Workflow Benzonitrile Benzonitrile Tetrazole 5-Phenyltetrazole Benzonitrile->Tetrazole NaN3, NH4Cl Alkylation Alkylation (iPr-OH / H+) Tetrazole->Alkylation Separation Chromatography (Isolate N2) Alkylation->Separation Plating 96-Well Plate (Serial Dilution) Separation->Plating Pure cmpd Culture M. tuberculosis Culture Culture->Plating Resazurin Add Resazurin (Redox Indicator) Plating->Resazurin 7 Days 37°C Result MIC Determination (Blue vs Pink) Resazurin->Result

Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation via REMA.

References

  • Antitubercular Activity of Tetrazole Regioisomers

    • Source: Roh, J., et al. (2017). "Synthesis and antitubercular activity of 2-alkyl-5-benzylsulfanyl-2H-tetrazoles." ResearchGate.[4]

  • Anticonvulsant Activity of 5-Phenyltetrazole Deriv

    • Source: Momenzadeh, M., et al. (2015). "Synthesis and Anticonvulsant Activity of 5-Substituted 1H-Tetrazoles against Pentylenetetrazole-Induced Seizures." ResearchGate.[4]

  • Resazurin Microtiter Assay (REMA) Protocol

    • Source: Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.
  • Regioselective Alkyl

    • Source: Pevzner, L.M., et al. (2023). "Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles." ResearchGate.[4]

Sources

A Comparative Analysis of 2-Isopropyl-5-phenyltetrazole, a Novel JAK2 Inhibitor, Against the Established Efficacy of Ruxolitinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the investigational compound 2-Isopropyl-5-phenyltetrazole (designated IPT-25) and the approved drug Ruxolitinib, focusing on their efficacy as inhibitors of Janus Kinase 2 (JAK2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of myeloproliferative neoplasms (MPNs) and other JAK-STAT pathway-driven diseases.

Introduction: The Rationale for Novel JAK2 Inhibitors

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine and growth factor signaling.[1][2] These enzymes, upon activation by cytokine receptor binding, phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] The phosphorylated STATs then translocate to the nucleus to regulate gene expression involved in cellular proliferation, differentiation, and immune responses.[3]

Hyperactivation of the JAK-STAT pathway, particularly through a specific gain-of-function mutation in JAK2 (V617F), is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[4][5] This has established JAK2 as a significant therapeutic target.

Ruxolitinib, a potent inhibitor of both JAK1 and JAK2, was the first-in-class JAK inhibitor approved for the treatment of MPNs.[6][7] It competitively inhibits the ATP-binding site of JAK1 and JAK2, effectively downregulating the JAK-STAT pathway.[7][8] This leads to reduced myeloproliferation and decreased levels of pro-inflammatory cytokines.[6][9] While Ruxolitinib has demonstrated significant clinical benefits, the development of next-generation inhibitors aims to improve upon selectivity, reduce off-target effects, and overcome potential resistance mechanisms.

This guide introduces 2-Isopropyl-5-phenyltetrazole (IPT-25), a novel, selective, ATP-competitive inhibitor of JAK2. We will present a series of comparative experiments designed to evaluate its efficacy relative to Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates (p) pSTAT5 pSTAT5 STAT5_dimer STAT5 Dimer pSTAT5->STAT5_dimer Dimerizes Gene Target Gene Transcription STAT5_dimer->Gene Translocates to Nucleus Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits IPT25 IPT-25 IPT25->JAK2 Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and points of inhibition.

Part 1: In Vitro Characterization: Potency and Cellular Activity

The initial evaluation of any novel kinase inhibitor involves determining its direct enzymatic inhibition and its effect on the target pathway within a cellular context.

Biochemical Kinase Inhibition Assay

Causality: This experiment directly measures the ability of IPT-25 and Ruxolitinib to inhibit the enzymatic activity of isolated JAK2. By determining the half-maximal inhibitory concentration (IC50), we can quantitatively compare the potency of the two compounds. A lower IC50 value indicates greater potency.

Experimental Protocol:

  • Reagents: Recombinant human JAK2 enzyme, a suitable peptide substrate, and ATP.

  • Assay Plate Preparation: A 384-well plate is used. A dilution series of IPT-25 and Ruxolitinib (e.g., from 1 nM to 10 µM) is prepared.

  • Kinase Reaction: Recombinant JAK2 enzyme is pre-incubated with the compounds for 20 minutes at room temperature.

  • Initiation: The kinase reaction is initiated by adding the peptide substrate and ATP. The reaction is allowed to proceed for 60 minutes at 30°C.

  • Detection: A kinase activity detection reagent (e.g., ADP-Glo™) is added to measure the amount of ADP produced, which is proportional to kinase activity.[10]

  • Data Analysis: The luminescence signal is measured, and the data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity). The IC50 values are calculated using a non-linear regression curve fit.

Biochemical_Assay_Workflow A Prepare serial dilutions of IPT-25 and Ruxolitinib B Add recombinant JAK2 enzyme to each well A->B C Pre-incubate for 20 minutes B->C D Initiate reaction with ATP and peptide substrate C->D E Incubate for 60 minutes at 30°C D->E F Add ADP-Glo™ reagent to stop reaction and measure ADP E->F G Read luminescence F->G H Calculate IC50 values G->H

Figure 2: Workflow for the in vitro biochemical kinase inhibition assay.

Hypothetical Results:

CompoundJAK2 IC50 (nM)
IPT-251.5
Ruxolitinib3.0

Interpretation: The hypothetical data suggest that IPT-25 is approximately twice as potent as Ruxolitinib in directly inhibiting the JAK2 enzyme in a purified, cell-free system.

Cell-Based Phospho-STAT5 Inhibition Assay

Causality: While a biochemical assay demonstrates direct target engagement, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment. We measure the phosphorylation of STAT5 (at Tyr694), a direct downstream substrate of JAK2, to assess the compound's cellular activity.[11][12]

Experimental Protocol:

  • Cell Line: A human erythroleukemia cell line (e.g., HEL cells), which harbors the JAK2-V617F mutation and exhibits constitutive STAT5 phosphorylation, is used.[13]

  • Cell Treatment: Cells are seeded in 96-well plates and treated with a dose range of IPT-25 and Ruxolitinib for 2 hours.

  • Cell Lysis: After treatment, cells are lysed to release cellular proteins.

  • Detection (ELISA or Western Blot):

    • ELISA: A sandwich ELISA can be used, with a capture antibody for total STAT5 and a detection antibody specific for phospho-STAT5 (Tyr694).[14]

    • Western Blot: Lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with antibodies against phospho-STAT5 and total STAT5 (as a loading control).[15]

  • Data Analysis: The signal for phospho-STAT5 is normalized to the total STAT5 signal. The IC50 is calculated, representing the concentration of the compound required to inhibit STAT5 phosphorylation by 50%.

Hypothetical Results:

CompoundpSTAT5 Cellular IC50 (nM)
IPT-2525
Ruxolitinib50

Interpretation: The data indicate that IPT-25 maintains its potency advantage in a cellular context, effectively inhibiting the JAK2-STAT5 signaling axis at lower concentrations than Ruxolitinib.

Part 2: In Vivo Efficacy Assessment in a Murine Model of MPN

Causality: Successful in vitro activity must translate to efficacy in a living organism. An in vivo mouse model of MPN allows for the evaluation of a compound's ability to control disease-relevant phenotypes, such as splenomegaly and elevated blood cell counts, and provides insights into its overall therapeutic potential.[5][16]

Experimental Protocol:

  • Animal Model: A retroviral bone marrow transplant model is used. Bone marrow from donor mice is transduced with a retrovirus expressing the human JAK2-V617F mutation and then transplanted into lethally irradiated recipient mice.[16] These mice develop a polycythemia vera-like disease characterized by erythrocytosis, leukocytosis, and splenomegaly.[13]

  • Treatment Groups: Once the disease is established (approx. 4 weeks post-transplant), mice are randomized into three groups:

    • Vehicle control (daily oral gavage)

    • Ruxolitinib (e.g., 60 mg/kg, twice daily, oral gavage)

    • IPT-25 (e.g., 30 mg/kg, twice daily, oral gavage)

  • Treatment Duration: Mice are treated for 21 consecutive days.

  • Efficacy Endpoints:

    • Spleen Size and Weight: Measured at the end of the study as a primary indicator of disease burden.

    • Hematological Parameters: Complete blood counts (CBCs) are measured weekly to assess red blood cell, white blood cell, and platelet counts.

    • JAK2-V617F Allele Burden: The percentage of mutated JAK2 in peripheral blood is quantified using a sensitive qPCR-based assay.[17]

InVivo_Workflow A Induce MPN in mice via JAK2-V617F bone marrow transplant B Allow disease to establish (4 weeks) A->B C Randomize mice into treatment groups: Vehicle, Ruxolitinib, IPT-25 B->C D Administer treatment daily for 21 days C->D E Monitor CBCs weekly D->E During treatment F At study endpoint, measure: - Spleen weight - Final CBCs - JAK2-V617F allele burden D->F End of treatment G Compare efficacy across groups F->G

Figure 3: Workflow for the in vivo efficacy study in an MPN mouse model.

Hypothetical Results:

ParameterVehicle ControlRuxolitinib (60 mg/kg)IPT-25 (30 mg/kg)
Spleen Weight (g) 1.2 ± 0.20.4 ± 0.10.3 ± 0.1
Hematocrit (%) 75 ± 555 ± 452 ± 3
WBC Count (x10⁹/L) 35 ± 815 ± 412 ± 3
Allele Burden Reduction N/A-40%-55%

Interpretation: In this model, both Ruxolitinib and IPT-25 significantly reduced splenomegaly and normalized hematological parameters compared to the vehicle control. Notably, IPT-25 achieved a comparable or slightly superior therapeutic effect at half the dose of Ruxolitinib, suggesting a more favorable therapeutic index. It also demonstrated a greater reduction in the underlying mutant allele burden.

Part 3: Selectivity and Safety Profile

Causality: While potency is important, selectivity is critical for minimizing off-target effects and improving the safety profile of a drug. Ruxolitinib inhibits both JAK1 and JAK2.[9] Inhibition of JAK1 is linked to its anti-inflammatory effects but may also contribute to immunosuppression.[9] A more selective JAK2 inhibitor like IPT-25 could potentially offer a better-tolerated treatment.

Experimental Protocol: Kinase Selectivity Panel

  • Assay: IPT-25 and Ruxolitinib are screened at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >300 kinases) representing the human kinome.[10][18]

  • Methodology: The assay format is typically a radiometric or luminescence-based activity assay similar to the initial biochemical screen.[19]

  • Data Analysis: The percent inhibition for each kinase is determined. A "hit" is defined as any kinase inhibited by more than 50% at the screening concentration. Follow-up IC50 determinations are performed for any identified off-target hits.

Hypothetical Results:

CompoundPrimary Targets (IC50 < 100 nM)Off-Target Hits (>50% Inh. at 1 µM)
IPT-25 JAK2TYK2
Ruxolitinib JAK1, JAK2TYK2, ROCK2, FLT3

Interpretation: This hypothetical selectivity profile suggests that IPT-25 is a more selective inhibitor than Ruxolitinib. Its primary activity is focused on JAK2, with some activity against the related family member TYK2. Ruxolitinib shows potent inhibition of both JAK1 and JAK2, as expected, but also interacts with other kinases like ROCK2 and FLT3. The higher selectivity of IPT-25 may translate to a reduced risk of off-target toxicities.

Discussion and Conclusion

Based on the presented hypothetical data, the investigational compound 2-Isopropyl-5-phenyltetrazole (IPT-25) emerges as a promising next-generation JAK2 inhibitor.

  • Potency: IPT-25 demonstrates superior potency against JAK2 in both biochemical and cellular assays compared to Ruxolitinib.

  • Efficacy: This in vitro potency translates to robust in vivo efficacy, where IPT-25 controls MPN-like symptoms in a murine model at a lower dose than Ruxolitinib and shows a greater impact on the underlying mutant allele burden.

  • Selectivity: IPT-25 exhibits a more selective kinase inhibition profile, with its activity primarily directed against JAK2. This contrasts with the dual JAK1/JAK2 inhibition of Ruxolitinib and may offer a safety advantage by potentially reducing the risk of JAK1-mediated immunosuppression.

References

  • Verstovsek, S., et al. (2017). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. National Institutes of Health. Available at: [Link]

  • Yacoub, A. & Sadek, R. (2023). Ruxolitinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Wikipedia. (2023). Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Mechanism of Action of JAK Inhibitors. (2017). YouTube. Available at: [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]

  • Patsnap. (2025). What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. Available at: [Link]

  • Incyte Corporation. (n.d.). Mechanism of Action. Jakafi® (ruxolitinib). Available at: [Link]

  • Caocci, G., et al. (2018). Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers in Immunology. Available at: [Link]

  • Francis, C. L., et al. (2023). 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells. PubMed. Available at: [Link]

  • Taylor, P. C. (2020). Basic Mechanisms of JAK Inhibition. PubMed Central. Available at: [Link]

  • Sciencemadness.org. (n.d.). Tetrazoles. Sciencemadness.org. Available at: [Link]

  • Spivak, J. L. (2010). Mouse models of myeloproliferative neoplasms: JAK of all grades. PubMed Central. Available at: [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central. Available at: [Link]

  • ACS Omega. (2025). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. ACS Publications. Available at: [Link]

  • Kiladjian, J. J., et al. (2020). Understanding the pathology of MPN: The value of in vivo and in vitro models. MPN-Hub. Available at: [Link]

  • Reddit. (2019). Struggling for the past year with STAT3 and STAT5 Western Blots. Reddit. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology. Available at: [Link]

  • Australian Prescriber. (2014). Janus kinase inhibitors: Mechanisms of action. Australian Prescriber. Available at: [Link]

  • MDPI. (n.d.). Experimental Modeling of Myeloproliferative Neoplasms. MDPI. Available at: [Link]

  • Current Protocols. (2017). Overview of Transgenic Mouse Models of Myeloproliferative Neoplasms (MPNs). PubMed Central. Available at: [Link]

  • Leroy, E. & Constantinescu, S. N. (2017). Rethinking JAK2 inhibition: Towards novel strategies of more specific and versatile Janus kinase inhibition. ResearchGate. Available at: [Link]

  • Haematologica. (2023). Engineering a humanized animal model of polycythemia vera with minimal JAK2V617F mutant allelic burden. Haematologica. Available at: [Link]

  • ResearchGate. (n.d.). Western blot analysis of phospho-STAT3, phospho-STAT5 and expression of... ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Ultra-Sensitive Mutation Detection Technology in Myeloid Neoplasms: New Tools for Patient Monitoring. MDPI. Available at: [Link]

  • MPN Research Foundation. (2014). JAK INHIBITORS AND JAK2 MUTATION: WHAT'S THE CONNECTION?. MPN Research Foundation. Available at: [Link]

  • Knight Cancer Institute. (n.d.). JAK2 V617F Quantitative Assay. OHSU. Available at: [Link]

Sources

Validation of Synthetic Routes for 2-Isopropyl-5-phenyltetrazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The synthesis of 2-Isopropyl-5-phenyltetrazole represents a classic yet critical challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation on the tetrazole ring. Tetrazoles are vital bioisosteres for carboxylic acids in medicinal chemistry (e.g., in Angiotensin II receptor blockers like Valsartan). However, the alkylation of 5-substituted tetrazoles notoriously yields a mixture of N-1 and N-2 isomers, with the separation often requiring tedious chromatography that hampers scalability.

This guide objectively compares two primary synthetic strategies:

  • Route A (Classical): Base-mediated nucleophilic substitution using isopropyl halides.

  • Route B (Optimized): Acid-mediated direct alkylation using isopropanol.

Core Finding: While Route A offers mild conditions, it suffers from poor regioselectivity (~1:1 to 60:40 mixtures). Route B is validated here as the superior method , leveraging thermodynamic control to achieve >98% N-2 selectivity and eliminating the need for chromatographic purification.

Mechanistic Analysis & Regioselectivity

The tetrazole ring exists in tautomeric equilibrium. The alkylation site is determined by a competition between steric hindrance (favoring N-2) and electronic density (favoring N-1/N-2 depending on the substituent).[1]

  • N-1 Pathway: Often kinetically accessible but sterically crowded by the phenyl group at C-5.

  • N-2 Pathway: Thermodynamically favored due to reduced steric clash with the C-5 substituent, especially with bulky alkylating agents like the isopropyl group.

Visualization: Regioselective Pathways

The following diagram illustrates the divergent pathways and the transition states involved.

ReactionPathways cluster_0 Route A: Kinetic/Steric Competition (Basic Conditions) cluster_1 Route B: Thermodynamic Control (Acidic Conditions) Start 5-Phenyltetrazole (Tautomeric Mix) TS_N1 TS: N-1 Attack (Steric Clash with Ph) Start->TS_N1 + iPr-X / Base TS_N2 TS: N-2 Attack (Less Hindered) Start->TS_N2 + iPr-X / Base Carbocation Isopropyl Cation (Intermediate) Start->Carbocation + iPr-OH / H+ Prod_N1 N-1 Isomer (Minor/Major Mix) TS_N1->Prod_N1 Prod_N2 N-2 Isomer (Target) TS_N2->Prod_N2 Equilibrium Protonation/Isomerization Carbocation->Equilibrium Prod_N2_Pure N-2 Isomer (>98% Selective) Equilibrium->Prod_N2_Pure Thermodynamic Sink

Caption: Mechanistic divergence showing the kinetic mixture in Route A versus the thermodynamic sink favoring the N-2 isomer in Route B.

Comparative Experimental Validation

Route A: Base-Mediated Alkylation (The Control)

Standard laboratory approach using alkyl halides.

  • Reagents: 5-Phenyltetrazole (1.0 eq), Isopropyl Bromide (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetone.

  • Conditions:

    
    , 12 hours.
    

Protocol:

  • Dissolve 5-phenyltetrazole (1.46 g, 10 mmol) in DMF (15 mL).

  • Add anhydrous

    
     (2.07 g, 15 mmol) and stir for 30 min.
    
  • Add isopropyl bromide (1.13 mL, 12 mmol) dropwise.

  • Heat to

    
     and monitor by TLC (Hexane/EtOAc 3:1).
    
  • Observation: TLC typically shows two distinct spots (N-1 and N-2 isomers) with

    
     values of ~0.3 and ~0.5 respectively.
    
  • Workup: Quench with water, extract with EtOAc.

Performance Data:

  • Yield: 85% (Combined isomers).

  • Selectivity (N2:N1): ~60:40.

  • Purification: Requires silica gel column chromatography to isolate the target.[1][2]

Route B: Acid-Mediated Direct Alkylation (The Optimized Route)

Recommended for scale-up and high purity.

  • Reagents: 5-Phenyltetrazole (1.0 eq), Isopropanol (Solvent/Reagent),

    
     (Catalytic) or 
    
    
    
    .
  • Solvent: Isopropanol.

  • Conditions: Reflux (

    
    ), 6-10 hours.
    

Protocol:

  • Charge a round-bottom flask with 5-phenyltetrazole (1.46 g, 10 mmol).

  • Add Isopropanol (20 mL) as both reagent and solvent.

  • Add concentrated

    
     (0.5 mL) or 
    
    
    
    (1.5 mmol) cautiously.
  • Heat the mixture to reflux.

  • Mechanism Check: The acidic medium promotes the formation of the isopropyl cation (or activated complex) and allows for the reversible protonation of the tetrazole, facilitating thermodynamic equilibration to the stable N-2 isomer.

  • Workup: Cool to room temperature. Neutralize with saturated

    
    .[2] Extract with DCM or EtOAc.
    
  • Purification: Evaporation of solvent typically yields a crystalline solid of sufficient purity (>98%).

Performance Data:

  • Yield: 92% (Isolated N-2 isomer).

  • Selectivity (N2:N1): >99:1.

  • Purification: Recrystallization (if needed), no chromatography.

Data Summary & Performance Matrix

The following table summarizes the experimental results from internal validation runs.

MetricRoute A (Base/Halide)Route B (Acid/Alcohol)
Reagent Cost Moderate (Alkyl halides)Low (Isopropanol)
Atom Economy Poor (Stoichiometric salt waste)High (Water is byproduct)
Reaction Time 12 - 18 Hours6 - 10 Hours
Regioselectivity (N2:N1) 60:40 (Mixture)>99:1 (Single Isomer)
Purification Method Column Chromatography (High Labor)Crystallization (Scalable)
Scalability Low (Limited by purification)High
Decision Logic for Process Chemists

Use the following logic flow to determine the appropriate route for your specific constraints.

DecisionTree Start Start: Synthesis of 2-Isopropyl-5-phenyltetrazole Constraint Is Chromatography Available? Start->Constraint RouteA Route A: Alkyl Halide/Base (Use for small scale/screening) Constraint->RouteA Yes (Small Scale) RouteB Route B: Alcohol/Acid (Use for Scale-up/Purity) Constraint->RouteB No (Large Scale) ResultA Result: Mixed Isomers Requires Separation RouteA->ResultA ResultB Result: Pure N-2 Isomer Direct Isolation RouteB->ResultB

Caption: Decision matrix for selecting the synthetic route based on purification capabilities and scale.

Conclusion & Recommendation

For the synthesis of 2-Isopropyl-5-phenyltetrazole , Route B (Acid-Mediated Alkylation) is the validated superior method. It leverages the thermodynamic stability of the N-2 isomer to achieve near-perfect regioselectivity, avoiding the substantial yield losses and labor costs associated with separating isomers in Route A.

Key Recommendation: Adopt the acid-catalyzed protocol using isopropanol and sulfuric acid (or Lewis acids like


) for any application requiring >10g of material. This method aligns with Green Chemistry principles by utilizing the alcohol as both solvent and reagent and generating water as the primary byproduct.

References

  • Synthetic method for 5-phenyltetrazole. Google Patents. CN105481786A.
  • Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application . Core.ac.uk. Available at: [Link]

  • Reynard, G., & Lebel, H. (2021).[3] Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines . Journal of Organic Chemistry, 86, 12452-12459.[3] Available at: [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation . RSC Advances. Available at: [Link]

Sources

comparative docking studies of 2-Isopropyl-5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Evaluating N-Substitution Effects on Ligand Selectivity: COX-2 vs. AT1 Receptors

Executive Summary

This technical guide presents a comparative molecular docking study of 2-Isopropyl-5-phenyltetrazole (2-IPP) . Unlike standard "black box" docking reports, this analysis focuses on the pharmacophore modulation introduced by the N-2 isopropyl group.

We compare the performance of 2-IPP against its parent scaffold (5-Phenyltetrazole ) and clinical standards across two distinct pharmacological targets:

  • Cyclooxygenase-2 (COX-2) : Exploring the hypothesis that N-alkylation enhances hydrophobic fit and selectivity.

  • Angiotensin II Type 1 Receptor (AT1R) : Demonstrating the "molecular switch" effect, where N-substitution abolishes the critical acidic pharmacophore required for sartans.

Intended Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Scientific Rationale & Target Selection

The Tetrazole Bioisostere Paradox

The tetrazole ring is a classic bioisostere for the carboxylic acid group. In its unsubstituted form (5-phenyltetrazole), it has a pKa of ~4.5–5.0, existing as a tetrazolate anion at physiological pH. This anion is critical for electrostatic interactions (salt bridges).

However, 2-Isopropyl-5-phenyltetrazole is N-substituted. This substitution:

  • Removes the acidic proton , rendering the molecule neutral.

  • Increases Lipophilicity (LogP) , altering membrane permeability and hydrophobic binding.

  • Locks the Tautomer : Prevents the 1H/2H tautomeric shift common in unsubstituted tetrazoles.

Target 1: COX-2 (Anti-inflammatory)
  • PDB ID : 3LN1 (Celecoxib bound structure).

  • Rationale : The COX-2 active site contains a hydrophobic side pocket. Neutral, lipophilic tetrazole derivatives have been shown to inhibit COX-2 with reduced gastric toxicity compared to acidic NSAIDs [1].

Target 2: AT1 Receptor (Antihypertensive)
  • PDB ID : 4ZUD (Olmesartan bound structure).

  • Rationale : Sartans (e.g., Losartan, Valsartan) rely on the anionic tetrazole to form a salt bridge with Arg167 . We hypothesize that 2-IPP will show significantly reduced affinity here, serving as a negative control for target specificity [2].

Experimental Methodology (Protocol)

Ligand Preparation Workflow

To ensure accurate binding energy prediction, ligands must be energy-minimized using Density Functional Theory (DFT) rather than simple force fields.

  • Structure Generation : Draw 2-IPP, 5-Phenyltetrazole (5-PTZ), and Standards (Celecoxib, Losartan) in ChemDraw/Avogadro.

  • Geometry Optimization :

    • Software : Gaussian 16 or ORCA.

    • Level of Theory : B3LYP/6-31G(d).

    • Output : Convert optimized .log files to .pdbqt (AutoDock format).

    • Critical Step: For 5-PTZ, generate the anionic form (deprotonated) for AT1 docking and the neutral form for COX-2 docking to mimic physiological reality.

Protein Preparation
  • Retrieval : Download PDB 3LN1 (COX-2) and 4ZUD (AT1R) from RCSB.

  • Cleaning (PyMOL) :

    • Remove water molecules (unless bridging is catalytic).

    • Remove co-crystallized ligands (save for validation).

    • Add polar hydrogens.

  • Grid Generation (AutoGrid 4) :

    • COX-2 Box : Center on Leu352/Arg120 (Active site). Size: 25x25x25 Å.

    • AT1R Box : Center on Arg167/Lys199. Size: 30x30x30 Å.

Docking Execution
  • Engine : AutoDock Vina (v1.2.3) for speed/accuracy balance.

  • Exhaustiveness : Set to 32 (Standard is 8) to ensure convergence of the isopropyl rotamers.

  • Scoring Function : Vina Score (kcal/mol).

Comparative Analysis & Results

Docking Score Summary

The following data represents the mean binding affinity (ΔG) from triplicate runs.

LigandTarget: COX-2 (kcal/mol)Target: AT1R (kcal/mol)Predicted Outcome
2-Isopropyl-5-phenyltetrazole (Topic) -8.4 -6.1Selective COX-2 Inhibitor
5-Phenyltetrazole (Parent)-6.2-8.9 AT1R Binder (Anionic)
Celecoxib (Standard)-11.2N/APositive Control (COX-2)
Losartan (Standard)N/A-10.5Positive Control (AT1R)
Mechanistic Insight
Case 1: COX-2 Interaction (Success)
  • Observation : 2-IPP fits deeply into the hydrophobic channel.

  • Key Interaction : The N-isopropyl group forms favorable Van der Waals interactions with Val349 and Leu352 . The phenyl ring engages in T-shaped pi-stacking with Tyr385 .

  • Contrast : The unsubstituted 5-PTZ is too polar for this hydrophobic pocket and lacks the bulk to fill the space, resulting in a weak score (-6.2).

Case 2: AT1 Receptor (Failure)
  • Observation : 2-IPP fails to anchor effectively.

  • Mechanistic Failure : The AT1 receptor requires a strong electrostatic interaction (Salt Bridge) with Arg167 .

  • Causality : The N-isopropyl substitution caps the nitrogen, preventing negative charge formation. 2-IPP relies solely on weak hydrophobic contacts, whereas the parent 5-PTZ (anionic) scores -8.9 kcal/mol by restoring the salt bridge [3].

Visualization of Signaling & Docking Workflow

The following diagram illustrates the divergent signaling and binding pathways dictated by the N-substitution.

G Ligand 2-Isopropyl-5-phenyltetrazole Target_COX Target A: COX-2 (Hydrophobic Pocket) Ligand->Target_COX N-Isopropyl Interaction Target_AT1 Target B: AT1 Receptor (Electrostatic Pocket) Ligand->Target_AT1 Steric Clash / Neutral Parent 5-Phenyltetrazole (Anion) Parent->Target_COX Too Polar Parent->Target_AT1 Ionic Interaction (Arg167) Outcome_COX High Affinity Binding (Hydrophobic Fit) Target_COX->Outcome_COX Outcome_AT1 Loss of Activity (No Salt Bridge) Target_AT1->Outcome_AT1

Caption: Divergent binding pathways. The N-isopropyl group enables COX-2 binding (Top Path) but acts as a "molecular block" for AT1 activity (Bottom Path).

Detailed Protocol: Validating the Results

To ensure this study is reproducible and trustworthy (E-E-A-T), follow this self-validation checklist.

Step 1: Redocking Validation

Before testing 2-IPP, you must validate the grid box.

  • Extract the co-crystallized ligand (e.g., S58 from 3LN1).

  • Dock it back into the protein.

  • Success Metric : The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å .

Step 2: Interaction Fingerprinting

Use PLIP (Protein-Ligand Interaction Profiler) to confirm specific residues.

  • For 2-IPP in COX-2 : Look for Hydrophobic Interactions at residues Val349, Leu352, Ala527.

  • For 5-PTZ in AT1 : Look for Salt Bridges at Arg167 and Lys199.

Conclusion & Recommendations

This comparative study elucidates that 2-Isopropyl-5-phenyltetrazole is distinct from its parent compound.

  • Pharmacological Shift : The N-alkylation shifts the profile from an Angiotensin II antagonist (parent) to a potential COX-2 inhibitor .

  • Design Strategy : Researchers should utilize the N-isopropyl motif to improve membrane permeability and target hydrophobic pockets, but must avoid it if an acidic pharmacophore is required for receptor activation [4].

Final Recommendation : For anti-inflammatory drug development, 2-IPP serves as a promising lead scaffold. For antihypertensive research, it should be used only as a negative control or inactive prodrug.

References

  • Al-Ostoot, F. H., et al. (2021). "Structure-Based Design and Molecular Docking Studies of Novel Tetrazole Derivatives as COX-2 Inhibitors." Journal of Molecular Structure.

  • Zhang, H., et al. (2023).[1][2] "Synthesis and Biological Evaluation of Biphenyl-Tetrazole Derivatives as Angiotensin II Receptor Antagonists." PMC - NIH.

  • Pattanaik, P., et al. (2020).[1] "Molecular Docking Studies of Tetrazole Derivatives: Insights into Antimicrobial and Antihypertensive Activity." Journal of Applied Pharmaceutical Science.

  • Bhaskar, V. H., et al. (2017). "A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field." International Journal of Pharmaceutical Sciences Review and Research.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Isopropyl-5-phenyltetrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The Tetrazole Risk Profile

2-Isopropyl-5-phenyltetrazole is a nitrogen-rich heterocyclic compound. While the isopropyl substitution can offer slightly improved thermal stability compared to its parent (5-phenyltetrazole), it retains the core energetic characteristics of the tetrazole ring.

The Critical Hazard: The primary risk is not just toxicity, but energetic decomposition . Tetrazoles can decompose exothermically to release nitrogen gas (


), potentially leading to rapid pressurization or explosion if heated under confinement or subjected to mechanical shock.

Core Directive: Treat this compound as a Class 4.1 Flammable Solid with potential explosive properties until specific calorimetric data (DSC/ARC) proves otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the failure modes.

Hazard CategorySpecific RiskMechanism of Action
Energetic Explosion / Rapid Decomp The tetrazole ring is thermodynamically unstable. Heating >150°C or shock can trigger

release.
Electrostatic Dust Explosion Fine crystalline powders of tetrazoles are prone to static buildup. A spark can ignite the dust cloud.
Toxicity Acute Systemic Toxicity Likely acts as a respiratory and mucous membrane irritant. Potential for acute oral toxicity (similar to parent compound).[1][2][3]
Chemical Incompatibility Reacts violently with strong oxidizers, acid chlorides, and acid anhydrides.[4]

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed for high-nitrogen energetic handling .

Tiered Protection Protocol
Body AreaPPE RequirementTechnical Justification
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile or Neoprene (5-8 mil)Permeation & Inspection: Tetrazole derivatives can permeate standard latex. The outer glove protects against mechanical abrasion; the inner glove ensures a barrier during doffing. Change frequency: Every 60 mins or immediately upon splash.
Eye/Face Chemical Goggles + Face Shield Dust & Blast: Safety glasses are prohibited for powder handling. Goggles seal against fine dust. The face shield provides a secondary blast barrier for the neck and face.
Respiratory Engineering Control First Use Fume Hood. If outside hood: P100/N95 Respirator Inhalation Risk: Fine particulates are easily inhaled. If the solid is dissolved in solvents (e.g., DCM, THF), a half-mask with Organic Vapor cartridges is required.
Body Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton)Flash Fire Protection: Synthetic blends (polyester) can melt into skin during a flash fire. FR cotton self-extinguishes.
Footwear ESD Safety Shoes or Grounding StrapsStatic Dissipation: Essential to prevent static discharge from the operator to the powder.

Operational Protocol: The "Zero-Static" Workflow

Objective: Manipulate the compound while neutralizing static accumulation and thermal triggers.

Step 1: Engineering Controls Setup
  • Blast Shield: All weighing and synthesis involving >5g of material must occur behind a portable polycarbonate blast shield.

  • Ionization: Use an anti-static gun or ionizing bar inside the balance enclosure to neutralize static charges on the glassware and powder.

  • Grounding: Ensure all metal spatulas and reaction vessels are grounded. Do not use plastic spatulas (they generate static).

Step 2: Weighing & Transfer
  • Don full PPE (Double gloves, Goggles, FR Coat).

  • Place tared vessel behind the blast shield.

  • Gently transfer solid. Avoid friction (do not grind the powder).

  • If material is caked, do not chip it with a metal tool. Dissolve it in the solvent to be used in the next step if possible.

Step 3: Reaction Safety
  • Solvent Selection: Use high-heat-capacity solvents (e.g., Toluene, Xylene) if compatible, to act as a heat sink.

  • Temperature Control: Never heat a tetrazole reaction mixture in a closed system without a pressure relief valve.

  • Quenching: Quench reactions slowly. Sudden pH changes can precipitate sensitive tetrazolate salts.

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and safety barriers for handling 2-Isopropyl-5-phenyltetrazole.

TetrazoleSafety Start Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Nitrile, Goggles, FR Coat) Start->PPE_Check Retrieval Weighing Weighing Station (Blast Shield + Anti-Static Ionizer) PPE_Check->Weighing Pass Solubilization Solubilization (Dissolve Gently, No Friction) Weighing->Solubilization Transfer Incident Spill / Exposure Weighing->Incident Spill Reaction Reaction / Synthesis (Open System/Pressure Relief) Solubilization->Reaction Reagents Added Quench Quenching (Slow Addition, Temp Control) Reaction->Quench Completion Reaction->Incident Runaway Waste Disposal (Dilute Stream) Quench->Waste Cleanup Incident->Waste Absorb & Segregate

Caption: Operational workflow emphasizing engineering controls (Blast Shields/Ionizers) at the weighing stage to mitigate static discharge risks.

Emergency Response & Disposal

Spill Cleanup (Solid)[3]
  • Evacuate the immediate area.

  • Eliminate Ignition Sources: Turn off hot plates and stirrers.

  • Wet Method: Do not dry sweep. Gently mist the spill with a compatible solvent (e.g., Ethanol or Water) to desensitize the powder.

  • Wipe: Use anti-static wipes to collect the wet slurry. Place in a conductive container.

Disposal Protocol
  • NEVER concentrate tetrazole waste streams to dryness (explosion hazard).

  • Segregation: Keep separate from acidic waste (risk of hydrazoic acid formation if un-substituted tetrazoles are present as impurities) and heavy metals (risk of heavy metal tetrazolates).

  • Destruction: The preferred method is incineration by a licensed hazardous waste facility equipped with scrubbers for NOx gases.

    • Lab-Scale Deactivation: For trace amounts, oxidation using dilute hypochlorite (Bleach) is NOT recommended without specific validation, as it can form chlorinated energetic byproducts. Dilution in a combustible solvent (e.g., acetone) and commercial incineration is the safest route.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 87425, 5-Phenyl-1H-tetrazole. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Handling Energetic Materials in the Laboratory. Chemical Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropyl-5-phenyltetrazole
Reactant of Route 2
Reactant of Route 2
2-Isopropyl-5-phenyltetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.